Product packaging for Enbezotinib(Cat. No.:CAS No. 2359649-81-1)

Enbezotinib

Katalognummer: B10827848
CAS-Nummer: 2359649-81-1
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: BYYQDEOVMILBQT-XZJROXQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Enbezotinib, also known as TPX-0046, is a novel and potent oral small-molecule dual inhibitor of the receptor tyrosine kinase RET (Rearranged during Transfection) and SRC family kinases . Its mechanism of action involves specifically binding to RET mutants and RET-containing fusion products, inhibiting their kinase activity and downstream signaling pathways, which results in the suppression of growth and proliferation in tumor cells that rely on aberrant RET activity . The inhibition of SRC kinase is a strategic feature aimed at overcoming tumor resistance, as SRC upregulation is often involved in bypass resistance mechanisms to RET inhibitors . In vitro, this compound demonstrates low nanomolar potency against wild-type and various mutant forms of RET and SRC, and it potently inhibits RET phosphorylation and cell proliferation in RET-driven cell models . Notably, it has shown significant activity against the resistance mutation SFM G810R in Ba/F3 cell proliferation assays, where other agents like BLU-667 (pralsetinib) and LOXO-292 (selpercatinib) were less effective . In vivo, this compound has exhibited robust anti-tumor efficacy in multiple RET-driven cancer cell-derived and patient-derived xenograft models . As a research compound, it represents a valuable tool for investigating next-generation treatment strategies for RET-altered cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer . Its development highlights a focused approach to address the clinical challenges of resistance to prior RET inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21FN6O3 B10827848 Enbezotinib CAS No. 2359649-81-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2359649-81-1

Molekularformel

C21H21FN6O3

Molekulargewicht

424.4 g/mol

IUPAC-Name

(3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one

InChI

InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m0/s1

InChI-Schlüssel

BYYQDEOVMILBQT-XZJROXQQSA-N

Isomerische SMILES

C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@H]5CCC[C@H]5N4CC6=C(O1)N=CC(=C6)F

Kanonische SMILES

CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F

Herkunft des Produkts

United States

Foundational & Exploratory

Enbezotinib: A Technical Deep Dive into its Dual RET and SRC Kinase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (formerly TPX-0046) is a potent, orally bioavailable, multi-targeted kinase inhibitor designed to overcome resistance to current therapies in cancers driven by the Rearranged during Transfection (RET) proto-oncogene.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its dual inhibition of RET and SRC kinases. It synthesizes preclinical and clinical data to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Dual RET and SRC Inhibition

This compound exerts its anti-tumor activity through the potent and selective inhibition of two key tyrosine kinases: RET and SRC.[1][3] This dual-targeting strategy is designed to not only block the primary oncogenic driver (RET) but also to abrogate a key mechanism of acquired resistance (SRC activation).

RET Kinase Inhibition

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[3] In several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC), RET can become constitutively activated through fusions or mutations, leading to uncontrolled cell proliferation.

This compound is a highly potent inhibitor of wild-type and various mutated forms of RET, including solvent front mutations that confer resistance to other RET inhibitors.[1]

SRC Kinase Inhibition

The SRC family of non-receptor tyrosine kinases are key regulators of various cellular processes, including proliferation, survival, migration, and invasion. Upregulation of SRC kinase activity has been implicated in the development of resistance to targeted therapies, including RET inhibitors. By co-targeting SRC, this compound aims to prevent or overcome this resistance mechanism.

Quantitative Analysis of Kinase Inhibition

Preclinical studies have demonstrated the potent inhibitory activity of this compound against a panel of RET kinase variants. The following tables summarize the key quantitative data from in vitro biochemical and cell-based assays.

TargetAssay TypeIC50 (nM)Reference
Wild-Type RETBiochemical0.26[4]
RET Solvent Front Mutations
RET G810RCell-based17[1]
Other RET Variants
Various RET Mutants (15)Cell-based2.69 - 108[4]

Table 1: In Vitro Inhibitory Activity of this compound against RET Kinase.

Cell LineCancer TypeTarget DriverIC50 (nM)Reference
Ba/F3 KIF5B-RETPro-B Cell LineKIF5B-RET Fusion~1[1]
TTMedullary Thyroid CarcinomaRET C634W Mutation~1[1]
LC2/adLung AdenocarcinomaCCDC6-RET Fusion~1[1]

Table 2: Cell-Based Proliferation Inhibition by this compound in RET-Driven Cancer Cell Lines.

Signaling Pathways

This compound's dual inhibition of RET and SRC disrupts key downstream signaling pathways essential for tumor cell survival and proliferation.

RET Signaling Pathway

Constitutive activation of RET leads to the phosphorylation of downstream signaling molecules, activating multiple pathways including:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.

  • PLCγ Pathway: Involved in cell motility and invasion.

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor (Fusion or Mutant) RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCG PLCγ RET->PLCG This compound This compound This compound->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCG->Proliferation

Caption: this compound inhibits the constitutively active RET receptor, blocking downstream signaling.

SRC Signaling and Resistance Pathway

SRC activation can occur downstream of or parallel to receptor tyrosine kinases, leading to resistance. SRC can activate alternative survival pathways, bypassing the inhibition of the primary oncogenic driver.

SRC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) SRC SRC RTK->SRC This compound This compound This compound->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 Resistance Cell Proliferation, Survival & Invasion (Resistance) FAK->Resistance STAT3->Resistance

Caption: this compound inhibits SRC, a key mediator of resistance to targeted therapies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols used in the preclinical and clinical evaluation of this compound.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of this compound against purified kinase enzymes.

General Protocol:

  • Assay Principle: Biochemical kinase assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[5][6] Common detection methods include radiometric assays (e.g., using ³²P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™, LanthaScreen™).[5][6][7]

  • Reagents: Purified recombinant human RET and SRC kinase domains, specific substrate peptides, ATP, and assay-specific detection reagents.

  • Procedure:

    • This compound is serially diluted to a range of concentrations.

    • The kinase, substrate, and this compound are incubated together in an appropriate buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified using the chosen detection method.

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring specific RET alterations.

General Protocol:

  • Cell Lines: Human cancer cell lines with known RET fusions (e.g., LC2/ad) or mutations (e.g., TT), and engineered Ba/F3 cells expressing various RET constructs.[1]

  • Assay Principle: Cell proliferation can be measured using various methods, such as quantifying metabolic activity (e.g., MTS or CellTiter-Glo® assays) or DNA synthesis (e.g., BrdU incorporation).[8][9][10]

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound.

    • After a prolonged incubation period (typically 72 hours), a viability/proliferation reagent is added.

    • The signal (absorbance or luminescence) is measured using a plate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is determined.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical Biochemical Kinase Assays CellBased Cell-Based Proliferation Assays Biochemical->CellBased Confirms Cellular Potency Xenograft Xenograft Tumor Models CellBased->Xenograft Informs In Vivo Studies Phase1_2 Phase 1/2 SWORD-1 Trial Xenograft->Phase1_2 Supports Clinical Development

Caption: A simplified workflow for the preclinical and clinical development of this compound.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

General Protocol:

  • Animal Models: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cell lines (e.g., Ba/F3 KIF5B-RET) are subcutaneously injected into the flanks of the mice.[1]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally on a daily or twice-daily schedule.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

SWORD-1 Phase 1/2 Clinical Trial (NCT04161391)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring RET fusions or mutations.[9][11][12][13][14]

Study Design:

  • Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.[9][11][12][13]

  • Phase 2 (Dose Expansion): To evaluate the anti-tumor activity of this compound at the RP2D in specific patient cohorts defined by tumor type and prior treatment.[11][12][13]

Key Eligibility Criteria:

  • Inclusion: Patients with locally advanced or metastatic solid tumors with a documented RET gene fusion or mutation, ECOG performance status of 0-1.[9][11][12][13]

  • Exclusion: Patients with curative treatment options, or significant uncontrolled medical conditions.[11][12]

Endpoints:

  • Primary (Phase 1): Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.[14]

  • Primary (Phase 2): Objective response rate (ORR) per RECIST v1.1.

  • Secondary: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.

Conclusion

This compound is a promising dual inhibitor of RET and SRC kinases with potent preclinical activity against a range of RET-driven cancers, including those with mutations that confer resistance to other RET inhibitors. Its unique mechanism of action, targeting both the primary oncogenic driver and a key resistance pathway, suggests its potential to provide a durable clinical benefit. The ongoing SWORD-1 clinical trial will further elucidate the safety and efficacy of this compound in patients with RET-altered solid tumors. The data presented in this technical guide provide a solid foundation for further research and development of this novel therapeutic agent.

References

Enbezotinib: A Technical Guide to a Dual RET/SRC Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enbezotinib (TPX-0046) is a novel, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target both the Rearranged during Transfection (RET) proto-oncogene and the Src family of kinases (SFKs). Developed by Turning Point Therapeutics, this compound was engineered to address both treatment-naïve RET-altered cancers and to overcome acquired resistance to first-generation RET inhibitors. Its dual-targeting mechanism aims to inhibit the primary oncogenic driver (RET) while simultaneously blocking a key resistance pathway mediated by SRC signaling. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the class of macrocyclic compounds.[1] Its unique three-dimensional structure is designed to fit into the ATP-binding pocket of RET and SRC kinases with high affinity, leading to the inhibition of their catalytic activity.[2] The rationale for developing a dual RET/SRC inhibitor stems from the observation that SRC signaling can be a bypass mechanism leading to resistance to RET-targeted therapies.[3][4] By inhibiting both targets, this compound has the potential for more durable clinical responses.[3] The clinical development of this compound was investigated in the Phase 1/2 SWORD-1 trial for patients with advanced solid tumors harboring RET fusions or mutations, though the trial was ultimately discontinued.[1][5]

Discovery and Synthesis

Discovery

The discovery of this compound was guided by a structure-based drug design approach aimed at creating a potent and selective inhibitor of RET that could also overcome known resistance mutations, such as those in the solvent front region.[2][6] The macrocyclic scaffold was chosen to provide conformational rigidity and to optimize interactions within the kinase active site, contributing to its high potency and selectivity.[2]

Synthesis of this compound

While the specific, proprietary, multi-step synthesis of this compound has not been publicly disclosed in detail, a representative synthetic approach for macrocyclic kinase inhibitors of this type can be conceptualized based on patent literature for similar compounds and general principles of medicinal chemistry.[6][7][8] The synthesis would likely involve the construction of key heterocyclic building blocks, followed by a macrocyclization step to form the characteristic ring structure.

Representative Synthetic Scheme (Hypothetical):

The synthesis could begin with the preparation of a substituted pyrazole core and a functionalized pyridine fragment. These two key intermediates would then be coupled, followed by a series of reactions to introduce the chiral side chain and prepare the molecule for the final macrocyclization step. The macrocyclization is a critical step and could be achieved via an intramolecular nucleophilic substitution or a ring-closing metathesis reaction.

Note: The following is a generalized representation and not the specific, validated synthesis of this compound.

Step 1: Synthesis of the Pyrazolopyrimidine Core. This would likely involve the condensation of a hydrazine derivative with a pyrimidine precursor to form the bicyclic pyrazolopyrimidine system.

Step 2: Functionalization of the Core. Halogenation or other activating groups would be introduced to enable subsequent coupling reactions.

Step 3: Synthesis of the Chiral Side Chain. This would involve asymmetric synthesis to establish the correct stereochemistry of the methyl- and amine-bearing side chain.

Step 4: Coupling of the Fragments. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could be employed to link the pyrazolopyrimidine core with the chiral side chain and the pyridine fragment.

Step 5: Macrocyclization. An intramolecular reaction, such as an etherification or an amidation, would be used to close the macrocycle.

Step 6: Final Modifications and Purification. Removal of any protecting groups and purification by chromatography would yield the final this compound molecule.

Mechanism of Action

This compound is a dual inhibitor of RET and SRC tyrosine kinases.[3]

  • RET Inhibition: RET is a receptor tyrosine kinase that, when constitutively activated by mutations or gene fusions, drives the growth of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[6][9] this compound binds to the ATP-binding site of both wild-type and mutated RET kinases, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[10]

  • SRC Inhibition: SRC is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[11] Upregulation of SRC signaling has been identified as a mechanism of acquired resistance to RET inhibitors.[3] By inhibiting SRC, this compound can potentially overcome or delay the emergence of resistance to RET-targeted therapy.[3]

The dual inhibition of RET and SRC by this compound is intended to provide a more comprehensive blockade of oncogenic signaling, leading to enhanced anti-tumor activity.

Signaling Pathways

RET_SRC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand (e.g., GDNF) Ligand (e.g., GDNF) RET Receptor RET Receptor Ligand (e.g., GDNF)->RET Receptor Binds RAS RAS RET Receptor->RAS Activates PI3K PI3K RET Receptor->PI3K Activates STAT3 STAT3 RET Receptor->STAT3 Activates SRC SRC RET Receptor->SRC Activates Other RTKs Other RTKs RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival SRC->Other RTKs Bypass Signaling SRC->RAS SRC->PI3K SRC->STAT3 Migration Migration SRC->Migration Invasion Invasion SRC->Invasion MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Survival This compound This compound This compound->RET Receptor This compound->SRC

Caption: this compound inhibits the RET and SRC signaling pathways.

Quantitative Data

Preclinical Data

This compound has demonstrated potent activity against wild-type RET, various RET mutants, and SRC kinase in preclinical studies.

TargetAssay TypeIC50 (nM)Reference
Wild-type RETBiochemical0.26[12]
Wild-type RETCellular (p-RET)21.9[12]
RET G810R MutantCellular (Proliferation)1-17[13]
15 RET MutantsCellular (p-RET)2.69 - 108[12]
SRC KinaseNot SpecifiedLow nanomolar[14]

In Vivo Efficacy: In xenograft models of RET-driven cancers, this compound demonstrated significant anti-tumor activity.[2]

  • In a patient-derived xenograft (PDX) model of NSCLC with a KIF5B-RET fusion, this compound treatment led to tumor regression.[2]

  • A single 5 mg/kg dose of this compound inhibited RET phosphorylation by over 80% in vivo.[14]

Clinical Data

The Phase 1/2 SWORD-1 trial (NCT04161391) evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring RET alterations.[5]

Patient PopulationTreatment HistoryNOutcomeReference
RET TKI-naïveNone54 patients showed tumor regressions of -42%, -37%, -23%, and -3%. 2 confirmed partial responses.[1]
TKI-pretreatedPrior RET TKI93 patients showed tumor regressions of -44%, -27%, and -17%.[1]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro assay to determine the IC50 of this compound against RET and SRC kinases.[15][16]

Materials:

  • Recombinant human RET or SRC kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the kinase and peptide substrate solution to each well.

  • Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to a luminescent signal.

  • The luminescent signal is read on a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a common method to assess the effect of this compound on the proliferation of cancer cells harboring RET alterations.[14][17]

Materials:

  • Cancer cell line with a known RET fusion or mutation (e.g., LC-2/ad, TT cells)

  • Cell culture medium and supplements

  • This compound (serially diluted)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the development of a signal (luminescence, fluorescence, or absorbance).

  • Measure the signal using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Experimental and Drug Discovery Workflow

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Identification Target Identification (RET & SRC) Lead_Discovery Lead Discovery (HTS, Structure-Based Design) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (Medicinal Chemistry) Lead_Discovery->Lead_Optimization Lead_Optimization->Lead_Discovery Iterative Design In_Vitro_Assays In Vitro Assays (Biochemical & Cellular) Lead_Optimization->In_Vitro_Assays In_Vitro_Assays->Lead_Optimization Feedback In_Vivo_Models In Vivo Models (Xenografts, PDX) In_Vitro_Assays->In_Vivo_Models ADMET_Tox ADME/Tox Studies In_Vivo_Models->ADMET_Tox Phase_1 Phase 1 (Safety, PK/PD, MTD) ADMET_Tox->Phase_1 Phase_2 Phase 2 (Efficacy & Safety) Phase_1->Phase_2 Phase_3 Phase 3 (Pivotal Trials) Phase_2->Phase_3 Regulatory_Approval Regulatory Approval Phase_3->Regulatory_Approval

Caption: A generalized workflow for small molecule kinase inhibitor discovery.

Conclusion

This compound is a rationally designed dual RET and SRC inhibitor with demonstrated preclinical activity against a range of RET alterations, including those that confer resistance to other RET inhibitors. The initial clinical data from the SWORD-1 trial were promising in both TKI-naïve and pretreated patients with RET-driven cancers. Although the clinical development of this compound has been discontinued, the scientific rationale behind its design and the data generated from its evaluation provide valuable insights for the development of next-generation kinase inhibitors aimed at overcoming therapeutic resistance. The in-depth technical information provided in this guide serves as a resource for researchers and drug development professionals in the field of oncology and precision medicine.

References

Enbezotinib: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (formerly TPX-0046) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) designed to potently and selectively inhibit RET and SRC kinases.[1][2][3] Dysregulation of the RET (Rearranged during Transfection) proto-oncogene, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] this compound was developed to address both treatment-naïve RET-altered cancers and those that have developed resistance to other RET inhibitors.[5] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its early-stage evaluation.

Mechanism of Action

This compound is a selective dual inhibitor of RET and SRC tyrosine kinases.[2][4] By binding to and inhibiting the kinase activity of both wild-type and mutated forms of RET, this compound blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[4] Furthermore, the inhibition of SRC kinase, which can be involved in bypass resistance mechanisms to RET-targeted therapies, provides a potential advantage in overcoming acquired resistance.[4]

Enbezotinib_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Receptor RET Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RET_Receptor->Downstream_Signaling Activates SRC_Kinase SRC Family Kinase SRC_Kinase->Downstream_Signaling Activates Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Signaling->Gene_Expression Regulates This compound This compound This compound->RET_Receptor Inhibits This compound->SRC_Kinase Inhibits

Caption: this compound inhibits RET and SRC kinases, blocking downstream signaling pathways.

Preclinical In Vitro Studies

Kinase Inhibition Assays

Methodology: Biochemical kinase inhibition assays are crucial for determining the potency and selectivity of a compound against its intended targets. While specific protocols for this compound have not been publicly disclosed, a general approach involves the following steps:

  • Reagents : Recombinant human RET and SRC kinases, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and ATP are required.

  • Assay Procedure :

    • The kinase, substrate, and varying concentrations of this compound are pre-incubated in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence-based detection (e.g., LanthaScreen®, HTRF®), or luminescence-based detection (e.g., ADP-Glo™).

  • Data Analysis : The percentage of kinase activity inhibition is calculated for each this compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.

Results: Publicly available information indicates that this compound is a potent inhibitor of RET.[5] However, specific IC50 values from kinase inhibition assays are not available in the public domain.

Cell-Based Assays

Methodology: Cell-based assays are essential for evaluating the effect of a compound on cellular processes in a more physiologically relevant context.

  • Cell Lines : A panel of cancer cell lines with known RET alterations (e.g., fusions like KIF5B-RET or CCDC6-RET, and mutations like M918T) and RET-negative control cell lines are used.

  • Cell Viability/Proliferation Assays :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with a range of this compound concentrations for a specified duration (typically 72 hours).

    • Cell viability is assessed using colorimetric or fluorometric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or resazurin-based assays. These assays measure the metabolic activity of viable cells.

    • The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

    • The GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.

  • Target Engagement and Downstream Signaling Assays (Western Blotting) :

    • Cells are treated with this compound for a shorter duration (e.g., 2-24 hours).

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to assess the phosphorylation status of RET, SRC, and their downstream effectors (e.g., ERK, AKT).

    • A decrease in the phosphorylation of these proteins upon this compound treatment indicates target engagement and inhibition of the signaling pathway.

Results: Preclinical studies have shown that this compound has potent in vitro activity against a range of RET alterations, including solvent-front mutations that confer resistance to other RET inhibitors.[5] Specific quantitative data, such as GI50 or IC50 values for different cell lines, are not publicly available.

In_Vitro_Assay_Workflow General In Vitro Assay Workflow for this compound Start Start Cell_Culture Culture RET-altered and control cancer cells Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Signaling_Assay Target Engagement Assay (Western Blot) Treatment->Signaling_Assay Data_Analysis_V Determine GI50/IC50 values Viability_Assay->Data_Analysis_V Data_Analysis_S Assess phosphorylation of RET, SRC, and downstream targets Signaling_Assay->Data_Analysis_S End End Data_Analysis_V->End Data_Analysis_S->End

Caption: Workflow for in vitro evaluation of this compound's cellular activity.

Preclinical In Vivo Studies

Xenograft Models

Methodology: Xenograft models are instrumental in assessing the anti-tumor efficacy of a drug candidate in a living organism.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

  • Tumor Implantation :

    • Human cancer cell lines with defined RET alterations are cultured, harvested, and resuspended in a suitable medium (e.g., Matrigel).

    • The cell suspension is subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment :

    • Mice are randomized into vehicle control and this compound treatment groups.

    • This compound is administered orally, once or twice daily, at various dose levels.

  • Efficacy Evaluation :

    • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width²)/2).

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis : Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Results: this compound demonstrated potent in vivo activity in preclinical models harboring a range of RET alterations.[5] However, specific quantitative data on tumor growth inhibition percentages at different doses are not publicly available.

Summary of Quantitative Data

While press releases have mentioned the potent activity of this compound, detailed quantitative data from preclinical studies are not available in the public domain. The tables below are structured to present such data, but are currently populated with "Not Publicly Available" (N/A) placeholders.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
Wild-Type RETN/A
RET (V804M)N/A
RET (M918T)N/A
SRCN/A

Table 2: In Vitro Cellular Activity of this compound in RET-Altered Cell Lines

Cell LineRET AlterationGI50/IC50 (nM)
(Example: LC-2/ad)(Example: CCDC6-RET)N/A
(Example: TT)(Example: RET C634W)N/A

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelRET AlterationDose (mg/kg, oral)Tumor Growth Inhibition (%)
(Example: Cell Line X)(Example: KIF5B-RET)N/AN/A
(Example: Cell Line Y)(Example: RET M918T)N/AN/A

Conclusion

This compound is a potent dual inhibitor of RET and SRC kinases with promising preclinical activity against a range of RET alterations, including those that confer resistance to other targeted therapies. While the publicly available data is largely qualitative, it supports the rationale for its clinical development. Further disclosure of detailed quantitative data from preclinical studies would provide a more complete understanding of its pharmacological profile and therapeutic potential. The methodologies outlined in this guide represent standard practices in the field and provide a framework for the types of studies conducted to characterize novel kinase inhibitors like this compound.

References

Enbezotinib: A Technical Overview of Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (formerly TPX-0046) is an orally bioavailable, selective dual inhibitor of the proto-oncogene receptor tyrosine kinase RET (Rearranged during Transfection) and the SRC family of non-receptor tyrosine kinases.[1][2][3][4] Developed by Turning Point Therapeutics, this compound was investigated for the treatment of advanced solid tumors harboring RET alterations, including fusions and mutations.[5] The dual-targeting mechanism of this compound was designed to not only inhibit the primary oncogenic driver (RET) but also to overcome potential resistance mechanisms mediated by SRC signaling.[2][6] Despite showing preliminary anti-tumor activity, the clinical development of this compound was discontinued in June 2023.[4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, based on preclinical and clinical studies.

Pharmacodynamics

This compound demonstrated potent inhibition of RET kinase activity and downstream signaling pathways. Its efficacy was evaluated in various preclinical models and in an early-phase clinical trial.

In Vitro Potency

This compound showed high potency against both wild-type and mutated forms of RET in enzymatic and cell-based assays.[7][8][9]

TargetAssay TypeIC50 (nM)Cell Line
Wild-Type RETEnzymatic Assay0.26-
Wild-Type RET (p-RET)Cell-based Assay21.9Ba/F3
RET Mutants (15 variants)Cell-based Assay2.69 - 108Ba/F3
RET-driven cells (p-RET y905)Cell-based Assay0.3 - 300-
Table 1: In Vitro Potency of this compound Against RET Kinase.[8][9]
Preclinical In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-tumor activity in xenograft models of RET-driven cancers. It was shown to be effective against a range of RET alterations, including solvent-front mutations (G810S, G810R, G810C, and G810N) that can confer resistance to other RET inhibitors.[7][10] In a mouse xenograft model, twice-daily administration of this compound at 2-5 mg/kg for 27 days resulted in a decrease in tumor size.[8]

Clinical Pharmacodynamics and Efficacy

Initial data from the Phase 1/2 SWORD-1 clinical trial (NCT04161391) in patients with RET-altered non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC) demonstrated preliminary clinical activity.[6][11]

Patient PopulationPrior TreatmentNBest Tumor Regression (%)
RET TKI-naïveYes5-42, -37, -23, -3
Table 2: Tumor Regression in RET TKI-Naïve Patients Treated with this compound in the SWORD-1 Trial.[6]

Pharmacokinetics

Publicly available quantitative pharmacokinetic data for this compound is limited. The SWORD-1 clinical trial protocol included pharmacokinetic assessments, and initial findings were reported qualitatively.

Absorption and Distribution

This compound is an orally bioavailable compound.[2] In the SWORD-1 trial, pharmacokinetic data indicated that exposure to this compound increased in a dose-dependent manner with doses ranging from 10 mg to 30 mg once daily.[6] A food-effect sub-study was planned as part of the clinical trial, but the results have not been publicly disclosed.[5]

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of this compound is not publicly available.

Clinical Pharmacokinetic Parameters

Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life from the clinical trial have not been published.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of RET and SRC, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.

RET Signaling Pathway

The RET receptor tyrosine kinase, when constitutively activated by mutations or fusions, drives oncogenesis through several downstream pathways, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways.[12] this compound's inhibition of RET autophosphorylation blocks the initiation of these signaling cascades.[8]

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor (Fusion or Mutant) RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCg PLCγ RET->PLCg This compound This compound This compound->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCg->Proliferation

Figure 1: Simplified RET signaling pathway and the inhibitory action of this compound.

SRC Signaling Pathway and Overcoming Resistance

SRC is a non-receptor tyrosine kinase that plays a significant role in cancer cell signaling, contributing to proliferation, invasion, and survival.[13] Upregulation of SRC has been implicated as a mechanism of acquired resistance to RET inhibitors.[2] By inhibiting SRC, this compound aims to counteract this resistance mechanism. SRC can be activated by and also activate other receptor tyrosine kinases (RTKs) like EGFR, leading to a complex signaling network.[14][15]

SRC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Other RTKs (e.g., EGFR) SRC SRC RTK->SRC This compound This compound This compound->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT Gene_Expression Gene Expression (Proliferation, Invasion, Survival, Angiogenesis) FAK->Gene_Expression STAT3->Gene_Expression RAS_MAPK->Gene_Expression PI3K_AKT->Gene_Expression

Figure 2: Simplified SRC signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not publicly available. However, based on the published information, the following methodologies were employed.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RET and other kinases.

  • General Protocol:

    • Recombinant human kinase enzymes were used.

    • Assays were typically performed in a multi-well plate format.

    • This compound was serially diluted to a range of concentrations.

    • The kinase, substrate (e.g., a synthetic peptide), and ATP were incubated with the various concentrations of this compound.

    • Kinase activity was measured, often by quantifying the amount of phosphorylated substrate, using methods such as radioisotope incorporation (e.g., [γ-33P]-ATP) or fluorescence/luminescence-based detection of ADP or the phosphorylated product.

    • IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assays
  • Objective: To assess the inhibitory effect of this compound on RET phosphorylation and cell proliferation in RET-driven cancer cell lines.

  • Cell Line: Ba/F3, a murine pro-B cell line, is commonly used for this purpose as its survival can be engineered to be dependent on the activity of a specific kinase, in this case, various forms of RET.

  • General Protocol for RET Phosphorylation:

    • Ba/F3 cells expressing a specific RET fusion or mutant were cultured.

    • Cells were treated with varying concentrations of this compound for a defined period.

    • Cell lysates were prepared, and protein concentrations were determined.

    • Western blotting was performed using antibodies specific for phosphorylated RET (p-RET) and total RET to assess the inhibition of RET autophosphorylation.

  • General Protocol for Cell Proliferation/Viability:

    • Ba/F3-RET cells were seeded in multi-well plates.

    • Cells were treated with a range of this compound concentrations.

    • After a specified incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

    • IC50 values for cell growth inhibition were determined from the dose-response curves.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.

  • General Protocol:

    • Immunocompromised mice (e.g., nude or SCID mice) were used.

    • Human cancer cells with RET alterations (cell-derived xenograft) or patient-derived tumor tissue (patient-derived xenograft) were implanted subcutaneously or orthotopically.

    • Once tumors reached a palpable size, mice were randomized into treatment and control (vehicle) groups.

    • This compound was administered orally at specified doses and schedules (e.g., 2-5 mg/kg, twice daily).

    • Tumor volume was measured periodically using calipers.

    • At the end of the study, tumors were excised and weighed. Pharmacodynamic markers (e.g., p-RET) in tumor tissue could also be analyzed.

SWORD-1 Phase 1/2 Clinical Trial
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in adult subjects with advanced solid tumors harboring RET fusions or mutations.

  • Study Design: A phase 1/2, first-in-human, open-label, dose-escalation, and dose-expansion study.

  • Methodology:

    • Phase 1 (Dose Escalation): Patients received escalating doses of this compound (starting at 10 mg once daily) to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

    • Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine pharmacokinetic parameters.

    • Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.

    • Safety Monitoring: Adverse events were monitored and graded according to CTCAE v5.0.

SWORD_1_Trial_Workflow cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Dose Expansion (Planned) Patient_Screening Patient Screening (Advanced Solid Tumors with RET alterations) Dose_Escalation Dose Escalation Cohorts (e.g., 10 mg QD, 20 mg QD, 30 mg QD) Patient_Screening->Dose_Escalation Assessments Assessments: - Safety & Tolerability (DLTs) - Pharmacokinetics (PK) - Preliminary Efficacy (RECIST 1.1) Dose_Escalation->Assessments During Treatment MTD_RP2D Determine MTD and RP2D Expansion_Cohorts Expansion Cohorts at RP2D (e.g., RET TKI-naïve NSCLC, RET TKI-pretreated NSCLC) MTD_RP2D->Expansion_Cohorts Assessments->MTD_RP2D

Figure 3: Workflow of the SWORD-1 Phase 1/2 Clinical Trial.

Conclusion

This compound is a potent dual inhibitor of RET and SRC kinases that demonstrated promising preclinical activity and early clinical signals of efficacy in patients with RET-driven cancers. The rationale for its dual-targeting approach was to address potential SRC-mediated resistance to RET inhibition. While the discontinuation of its clinical development means that a full dataset on its pharmacokinetic and pharmacodynamic profile will likely not be publicly available, the existing information provides valuable insights into the therapeutic strategy of dual RET/SRC inhibition for this patient population. Further research into this dual-targeting approach may still hold promise for the development of future therapies for RET-altered malignancies.

References

Enbezotinib: A Dual RET/SRC Inhibitor for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enbezotinib (formerly TPX-0046) is a potent, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) designed to dually target Rearranged during Transfection (RET) and Src family kinases (SRC). Developed to address therapeutic resistance to existing RET inhibitors, this compound has demonstrated significant preclinical activity against wild-type RET, various RET mutations (including solvent front mutations), and RET fusions. Its concomitant inhibition of SRC is intended to mitigate bypass resistance signaling pathways. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, detailing its mechanism of action, inhibitory activity, and the experimental methodologies used in its evaluation. While the clinical development of this compound was discontinued in June 2023, the data gathered offers valuable insights into the therapeutic strategy of dual RET/SRC inhibition.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant RET activation, through mutations or fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). While selective RET inhibitors have shown clinical efficacy, acquired resistance, often through new mutations in the RET kinase domain, remains a significant challenge.

The Src family of non-receptor tyrosine kinases are key mediators of various cellular processes, including proliferation, survival, and migration. Upregulation of SRC signaling has been implicated in resistance to targeted therapies, including RET inhibitors, by activating bypass signaling pathways.

This compound was developed as a next-generation TKI with a dual mechanism of action, targeting both RET and SRC. This dual inhibition was hypothesized to provide a more durable anti-tumor response by not only directly inhibiting the primary oncogenic driver but also preemptively blocking a key resistance pathway.

Mechanism of Action

This compound is a type I TKI that binds to the ATP-binding pocket of both RET and SRC kinases, thereby inhibiting their phosphorylation and downstream signaling.

RET Inhibition

This compound potently inhibits wild-type and various mutated forms of the RET kinase. By blocking RET autophosphorylation, it effectively shuts down the downstream signaling cascades that promote tumor cell proliferation and survival.

SRC Inhibition

The inhibition of SRC by this compound is a key differentiator. By targeting SRC, this compound aims to prevent the activation of bypass signaling pathways that can be triggered by other receptor tyrosine kinases, a known mechanism of resistance to single-agent targeted therapies.[1]

Preclinical Data

Biochemical and Cellular Activity

This compound has demonstrated potent inhibitory activity against RET and SRC in both biochemical and cellular assays.[2][3] It is also notably sparing of the VEGFR2 kinase, which is associated with certain off-target toxicities of other TKIs.[3]

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Cell Line
Wild-Type RETBiochemical0.26[4]-
Wild-Type RETCellular (p-RET)~1[2]Ba/F3, TT, LC2/ad
RET G810R (Solvent Front Mutant)Cellular (Proliferation)17[2]Ba/F3
Panel of 15 RET MutantsCellular (p-RET)2.69 - 108[4]Ba/F3
SRCBiochemicalPotent Inhibition (Specific IC50 not available)[2]-
In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in multiple in vivo models, including cell-derived xenografts (CDX) and patient-derived xenografts (PDX).[2][3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Model TypeTumor TypeRET AlterationDosingOutcome
CDX-KIF5B-RET5 mg/kg[5]Marked anti-tumor efficacy[2]
PDX-RET-drivenNot specifiedMarked anti-tumor efficacy[2]
CDX-RET G810RNot specifiedDemonstrated anti-tumor activity[3]

Specific Tumor Growth Inhibition (TGI) percentages are not publicly available.

Clinical Data: The SWORD-1 Trial

This compound was evaluated in a Phase 1/2 clinical trial designated SWORD-1 (NCT04161391) in patients with advanced solid tumors harboring RET fusions or mutations. The trial was terminated in May 2023.[6] The following data represents initial findings from the dose-escalation portion of the study.

Patient Population and Dosing

A total of 21 patients with RET-altered NSCLC or MTC were treated with this compound at doses ranging from 10 mg to 30 mg once daily (QD).[7]

Preliminary Efficacy

Initial results showed signs of clinical activity in both TKI-naïve and TKI-pretreated patients.[7][8]

Table 3: Initial Efficacy Results from the SWORD-1 Trial

Patient PopulationNumber of PatientsOutcome
RET TKI-naïve54 patients showed tumor regressions of -42%, -37%, -23%, and -3%. Two of these achieved a confirmed partial response (at 30 mg QD) with durations of 5.6 and 5.8+ months.[7][8]
RET TKI-pretreated93 patients had tumor regressions of -44%, -27%, and -17%.[7]
Safety and Tolerability

This compound was generally well-tolerated in the initial phase of the study. The most common treatment-emergent adverse event was Grade 1 or 2 dizziness. At the time of the data release, the maximum tolerated dose (MTD) had not been determined.[7]

Potential Mechanisms of Resistance

While this compound was designed to overcome resistance to other RET inhibitors, particularly those with solvent front mutations, in-silico modeling has suggested potential mechanisms of resistance to this compound itself.

  • Gatekeeper Mutations: Bulky mutations at the V804 residue of RET may sterically hinder the binding of this compound.[4][9]

  • Other Kinase Domain Mutations: Mutations in the beta-7 strand region (L881F) and the xDFG motif (S891L) are also predicted to impair this compound docking.[4][9]

Experimental Protocols

The following sections describe the general methodologies for key experiments used in the characterization of this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.

  • Methodology:

    • Recombinant human RET and SRC kinases are incubated with varying concentrations of this compound in a kinase reaction buffer containing a suitable substrate (e.g., a generic peptide substrate) and ATP.

    • The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

    • The kinase activity is quantified by measuring the amount of phosphorylated substrate, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

  • Methodology:

    • Cancer cells harboring specific RET alterations (e.g., Ba/F3 cells engineered to express KIF5B-RET) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Western Blotting for Signaling Pathway Analysis
  • Objective: To investigate the effect of this compound on the phosphorylation status of RET, SRC, and their downstream signaling effectors.

  • Methodology:

    • Cancer cells are treated with this compound at various concentrations and for different time points.

    • Total cellular proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of RET, SRC, and downstream proteins (e.g., ERK, AKT).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells (CDX) or fragments of a patient's tumor (PDX) that harbor RET alterations.

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle control.

    • Tumor volume is measured periodically using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

    • The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group, often expressed as tumor growth inhibition (TGI).

Visualizations

Signaling Pathways

RET_SRC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET SRC_mem SRC RET->SRC_mem activates RAS RAS RET->RAS PI3K PI3K RET->PI3K FAK FAK SRC_mem->FAK STAT3 STAT3 SRC_mem->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion FAK->Invasion STAT3->Proliferation This compound This compound This compound->RET inhibits This compound->SRC_mem inhibits

Caption: Simplified RET and SRC signaling pathways and the inhibitory action of this compound.

Experimental Workflow

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose- and Time-course) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Electrotransfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pRET, anti-pSRC) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A representative workflow for Western Blot analysis of signaling pathway inhibition.

Conclusion

This compound is a potent dual inhibitor of RET and SRC kinases that has demonstrated promising preclinical activity against a range of RET-driven cancer models, including those with resistance mutations to other RET inhibitors. The dual targeting strategy holds therapeutic potential for overcoming resistance mediated by SRC-activated bypass pathways. While the clinical development of this compound has been discontinued, the data generated from its preclinical and early clinical evaluation provides a valuable foundation for the future development of next-generation TKIs and combination therapies for RET-driven cancers. Further investigation into the mechanisms of resistance to dual RET/SRC inhibition will be crucial for the design of more effective and durable treatment strategies for this patient population.

References

Enbezotinib: A Technical Guide to a Novel Dual RET/SRC Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enbezotinib (TPX-0046) is a potent, orally bioavailable, macrocyclic tyrosine kinase inhibitor targeting both the Rearranged during Transfection (RET) proto-oncogene and the SRC family of kinases.[1][2][3] Developed for the treatment of cancers driven by RET alterations, including fusions and mutations, its dual-inhibitor mechanism aims to provide a robust anti-tumor response and overcome potential resistance mechanisms.[2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended for professionals in the field of oncology research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex macrocyclic small molecule. Its unique three-dimensional structure is designed to bind with high affinity to the kinase domains of its targets.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.0³,⁷.0⁸,²⁷.0¹⁰,¹⁵.0²¹,²⁵]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one[4]
Synonyms TPX-0046
CAS Number 2359649-81-1 (RSS-isomer)
Molecular Formula C₂₁H₂₁FN₆O₃[1]
Molecular Weight 424.43 g/mol [1]
SMILES C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@H]5CCC[C@H]5N4CC6=C(O1)N=CC(=C6)F[1]
Solubility DMSO: 100 mg/mL (235.61 mM; with ultrasonic and warming to 80°C)[5]
Appearance White to off-white solid[5]

Note: The detailed chemical synthesis protocol for this compound is proprietary and not publicly available.

Mechanism of Action and Signaling Pathways

This compound functions as a dual inhibitor of RET and SRC tyrosine kinases.[1][3] Aberrant RET activation, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[6] This leads to the constitutive activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration.[7]

SRC kinases are non-receptor tyrosine kinases that are often upregulated in tumor cells and play a crucial role in tumor progression, invasion, and angiogenesis.[2][3] Furthermore, SRC signaling has been implicated in the development of resistance to targeted therapies, including RET inhibitors.[2][3]

By simultaneously inhibiting both RET and SRC, this compound aims to achieve a more comprehensive blockade of oncogenic signaling and potentially overcome or delay the onset of treatment resistance.

Diagram: Simplified RET and SRC Signaling Pathways and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT SRC SRC Kinase SRC->RAS_MAPK SRC->PI3K_AKT Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->RET Inhibits This compound->SRC Inhibits

Caption: this compound inhibits RET and SRC, blocking downstream signaling pathways.

Preclinical Pharmacology

In Vitro Studies

This compound has demonstrated potent inhibitory activity against wild-type and various mutated forms of RET in both enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC₅₀ (nM)Cell LineSource(s)
Enzymatic AssayWild-Type RET0.26-[8]
Cell-Based AssayWild-Type RET Phosphorylation21.9Ba/F3[8]
Cell-Based AssayRET Mutants (15 variants)2.69 - 108Ba/F3[8]
Cell Proliferation AssayKIF5B-RET~1Ba/F3
Cell Proliferation AssayRET G810R (Solvent Front Mutation)17Ba/F3[4]

This compound is also reported to be selective for RET over a panel of 217 other kinases, though it does inhibit 39 tyrosine kinases by more than 50% at a concentration of 26 nM.[8]

In Vivo Studies

In vivo studies using xenograft models have shown that this compound leads to significant anti-tumor efficacy.

Table 3: In Vivo Efficacy of this compound

Animal ModelCell LineDosageOutcomeSource(s)
Mouse XenograftBa/F3 KIF5B-RET5 mg/kgMarked anti-tumor efficacy[4]
Mouse XenograftRET-driven cancer cell-derived and patient-derived models2-5 mg/kg (twice daily for 27 days)Decreased tumor size[5]

Experimental Protocols

The following are generalized protocols representative of the methodologies used to evaluate this compound.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the concentration of an inhibitor required to prevent the proliferation of engineered Ba/F3 cells that are dependent on a specific kinase for survival and growth.

Diagram: Ba/F3 Cell Proliferation Assay Workflow

G start Start: Ba/F3 cells expressing a specific RET fusion/mutation wash Wash cells to remove IL-3 start->wash plate Plate cells in 96-well plates wash->plate add_drug Add serial dilutions of this compound plate->add_drug incubate Incubate for 72 hours add_drug->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent read Measure luminescence add_reagent->read analyze Calculate IC₅₀ values read->analyze

Caption: Workflow for determining the IC₅₀ of this compound in Ba/F3 cells.

Methodology:

  • Cell Culture: Ba/F3 cells engineered to express a specific RET fusion or mutation are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.

  • IL-3 Withdrawal: Prior to the assay, cells are washed to remove IL-3, making their survival dependent on the expressed RET kinase.

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Compound Addition: this compound is serially diluted and added to the wells.

  • Incubation: The plates are incubated for approximately 72 hours.

  • Viability Assessment: A cell viability reagent, such as CellTiter-Glo® which measures ATP levels, is added to each well.

  • Data Acquisition: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • Analysis: The data is normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Cell-Derived Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Preparation: Human cancer cells harboring a RET alteration (e.g., KIF5B-RET) are cultured and harvested.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Once tumors are established, the mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The general health and body weight of the mice are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis.

Clinical Development

This compound has been evaluated in a Phase 1/2 clinical trial (NCT04161391) for adult subjects with advanced or metastatic solid tumors harboring oncogenic RET fusions or mutations.[9] The study aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound.[10] Preliminary results have shown encouraging anti-tumor activity, including objective responses in both RET TKI-naïve and pre-treated patients, with a generally tolerable safety profile.[11] However, the clinical development of this compound has been discontinued.[2]

Conclusion

This compound is a novel, potent dual inhibitor of RET and SRC kinases with demonstrated preclinical anti-tumor activity in RET-driven cancer models. Its unique macrocyclic structure and dual mechanism of action provided a strong rationale for its clinical investigation. The data presented in this guide underscore the scientific foundation for the development of this compound as a potential therapeutic agent for RET-altered cancers. While its clinical development has been discontinued, the insights gained from its study contribute to the broader understanding of targeting RET-driven malignancies.

References

The Developmental Trajectory of Enbezotinib (TPX-0046): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (TPX-0046) is an investigational, orally bioavailable, small-molecule inhibitor designed to target rearranged during transfection (RET) and SRC family kinases. Developed by Turning Point Therapeutics, this compound emerged as a potential therapeutic option for patients with RET-altered cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). A key aspect of its design was to overcome acquired resistance to first-generation RET inhibitors, particularly mutations in the solvent front region of the RET kinase domain. This guide provides an in-depth technical summary of the development history of this compound, encompassing its mechanism of action, preclinical evaluation, and clinical trial findings.

Mechanism of Action: Dual RET and SRC Inhibition

This compound was designed as a potent, ATP-competitive, type I inhibitor of both RET and SRC kinases.[1] The rationale for this dual-targeting approach stems from the understanding of resistance mechanisms to RET-targeted therapies. While RET fusions and mutations are the primary oncogenic drivers in certain cancers, SRC signaling can act as a bypass pathway, contributing to acquired resistance.[1][2] By simultaneously inhibiting both RET and SRC, this compound aimed to provide a more durable clinical response.

The RET Signaling Pathway and this compound's Role

The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades.[3][4] Key pathways activated by RET include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] In cancer, chromosomal rearrangements (e.g., KIF5B-RET, CCDC6-RET) or activating mutations lead to constitutive, ligand-independent activation of the RET kinase, driving tumorigenesis.[6][7] this compound binds to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.

RET Signaling Pathway

RET_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand/Co-receptor Ligand/Co-receptor RET RET Receptor Ligand/Co-receptor->RET Binds and activates RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K JAK JAK RET->JAK This compound This compound (TPX-0046) This compound->RET Inhibits phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

Caption: this compound inhibits RET receptor phosphorylation.

The SRC Signaling Pathway and its Interplay with RET

SRC is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and invasion.[2][8] Aberrant SRC activation is a common feature in many cancers and can be a mechanism of resistance to targeted therapies.[2][6] Crosstalk between RET and SRC signaling has been reported, suggesting that SRC activation can contribute to RET-driven oncogenesis and mediate resistance to RET inhibitors.[1] this compound's inhibition of SRC was intended to abrogate this potential resistance mechanism.

SRC Signaling Pathway

SRC_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinases (e.g., EGFR) SRC SRC RTK->SRC Activates Integrins Integrins Integrins->SRC Activates This compound This compound (TPX-0046) This compound->SRC Inhibits FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: this compound inhibits SRC kinase activity.

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its potency, selectivity, and anti-tumor activity. These studies were crucial in establishing the rationale for its clinical development.

In Vitro Studies

Experimental Protocols:

  • Enzymatic Assays: The inhibitory activity of this compound against wild-type and mutant RET kinases was determined using biochemical assays. These assays typically involve incubating the purified kinase domain with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured to determine the IC50 value.

  • Cell-Based Assays:

    • Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, were engineered to express various human RET fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations.[9][10][11] In these engineered cells, survival and proliferation become IL-3 independent and instead rely on the activity of the expressed RET oncoprotein.[11]

    • Viability Assays: The potency of this compound in inhibiting the proliferation of these RET-dependent Ba/F3 cells was assessed using cell viability assays, such as those based on the measurement of ATP (e.g., CellTiter-Glo).[9] Cells were treated with a range of this compound concentrations, and cell viability was measured after a defined incubation period to calculate the IC50.[9]

    • Western Blotting: To confirm the mechanism of action, western blot analysis was used to assess the phosphorylation status of RET and its downstream signaling proteins (e.g., ERK, AKT) in this compound-treated cells.

Quantitative Data:

This compound demonstrated potent inhibition of wild-type RET and various RET mutants, including those conferring resistance to other RET inhibitors.

TargetIC50 (nM)
Wild-Type RET (enzymatic)0.26
Wild-Type RET (cellular)21.9
RET G810R (solvent front mutant)Potent Inhibition
RET G810S (solvent front mutant)Potent Inhibition
RET G810C (solvent front mutant)Potent Inhibition
Other RET mutants2.69 - 108

Data compiled from publicly available information.[12]

In Vivo Studies

Experimental Protocols:

  • Cell-Line Derived Xenograft (CDX) Models:

    • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.

    • Procedure: Ba/F3 cells expressing KIF5B-RET or patient-derived cancer cells were subcutaneously implanted into the mice.[13][14]

    • Treatment: Once tumors reached a specified size, mice were treated with this compound or a vehicle control, typically via oral gavage.

    • Endpoints: Tumor volume was measured regularly to assess anti-tumor efficacy. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., western blotting to assess target inhibition).

  • Patient-Derived Xenograft (PDX) Models:

    • Procedure: Tumor fragments from patients with RET-altered cancers were implanted into immunocompromised mice.[13]

    • Treatment and Endpoints: Similar to CDX models, once tumors were established, mice were treated with this compound, and tumor growth was monitored.

Experimental Workflow for Preclinical In Vivo Studies

InVivo_Workflow cluster_cell_prep Cell/Tumor Preparation cluster_animal_model Animal Model cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Cell_Culture Culture of RET-driven cancer cell lines Implantation Subcutaneous implantation into immunocompromised mice Cell_Culture->Implantation PDX_Implantation Implantation of patient-derived tumor fragments PDX_Implantation->Implantation Tumor_Growth Tumor growth to pre-defined size Implantation->Tumor_Growth Randomization Randomization into treatment and control groups Tumor_Growth->Randomization Dosing Oral administration of This compound or vehicle Randomization->Dosing Monitoring Regular measurement of tumor volume Dosing->Monitoring Efficacy_Analysis Comparison of tumor growth between groups Monitoring->Efficacy_Analysis PD_Analysis Pharmacodynamic analysis of tumor tissue Monitoring->PD_Analysis

Caption: Workflow for in vivo xenograft studies.

Results:

In vivo studies demonstrated that this compound led to significant tumor growth inhibition and, in some cases, tumor regression in both CDX and PDX models of RET-driven cancers, including those harboring solvent front mutations.

Clinical Development: The SWORD-1 Trial

This compound advanced into clinical development with the initiation of the Phase 1/2 SWORD-1 trial (NCT04161391).

Study Design

The SWORD-1 trial was a multicenter, open-label, first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in adult patients with advanced solid tumors harboring RET alterations.

The study consisted of two parts:

  • Phase 1: A dose-escalation phase to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).

  • Phase 2: A dose-expansion phase to further evaluate the safety and efficacy of this compound at the RP2D in specific patient cohorts.

Key Eligibility Criteria:

  • Adults with locally advanced or metastatic solid tumors with a documented RET gene alteration (fusion or mutation).

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

  • Measurable disease per RECIST v1.1.

Clinical Trial Results

Initial data from the SWORD-1 trial showed encouraging signs of clinical activity.

Efficacy Data (Initial Readout):

Patient PopulationNumber of PatientsTumor RegressionConfirmed Partial Responses (PR)Duration of Response (months)
RET TKI-naïve54 of 5 patients2 (at 30 mg QD)5.6 and 5.8+
Pretreated with RET TKI93 of 9 patients--

Data is based on an early readout of the trial and may not represent the final results.[15]

Safety and Tolerability:

The initial safety profile of this compound was reported to be generally well-tolerated.

Discontinuation of Development

  • Strategic business decisions following a company acquisition or pipeline reprioritization.

  • Emerging safety signals that become apparent with a larger patient population and longer follow-up.

  • A therapeutic window that is not sufficiently wide, meaning the dose required for efficacy is too close to the dose that causes unacceptable toxicity.

  • Lack of sufficient efficacy to compete with existing or emerging therapies.

Conclusion

This compound (TPX-0046) represented a rational approach to targeting RET-driven cancers, with a dual-inhibitor design aimed at overcoming known resistance mechanisms. Preclinical studies demonstrated its potent activity against wild-type and mutant RET, including clinically relevant solvent front mutations. The initial clinical data from the SWORD-1 trial were promising. However, the subsequent discontinuation of its development highlights the inherent challenges and complexities of oncology drug development. The story of this compound underscores the importance of a comprehensive understanding of both on-target and off-target effects, the competitive landscape, and strategic considerations in bringing a new cancer therapy to patients. The data generated from the this compound program, nevertheless, contributes valuable insights into the targeting of RET-driven malignancies and the ongoing efforts to overcome therapeutic resistance.

References

In Silico Modeling of Enbezotinib Binding: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Enbezotinib (TPX-0046) is a promising orally bioavailable, selective dual inhibitor targeting the proto-oncogene receptor tyrosine kinase (RTK) rearranged during transfection (RET) and SRC family tyrosine kinases.[1] Dysregulation of RET and SRC signaling pathways is implicated in the progression of various cancers, making them critical targets for therapeutic intervention.[1] This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to its target kinases. We will explore the core principles of molecular docking and molecular dynamics simulations, present hypothetical quantitative data in a structured format, and provide detailed experimental protocols for both computational and in vitro validation studies. Furthermore, this document illustrates the key signaling pathways affected by this compound and the logical workflows of the described experimental procedures through Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of computational drug design and oncology.

Introduction to this compound and its Targets

This compound is a potent small molecule inhibitor designed to target fusions and mutations involving RET and SRC kinases.[1][2]

  • RET (Rearranged during Transfection) Kinase: A receptor tyrosine kinase whose aberrant activation through mutations or fusions is a known oncogenic driver in several cancer types, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][3]

  • SRC Family Kinases: These non-receptor tyrosine kinases are often upregulated in tumor cells and play a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] SRC upregulation is also associated with acquired resistance to some RET inhibitors, making dual inhibition a compelling therapeutic strategy.[1]

By dually targeting RET and SRC, this compound aims to inhibit tumor cell growth and potentially overcome mechanisms of acquired resistance.[1] In silico modeling provides a powerful computational lens to understand the molecular interactions underpinning this dual inhibition, guiding the design of next-generation inhibitors with improved potency and selectivity.

In Silico Modeling of this compound Binding

Computational, or in silico, modeling is a cornerstone of modern drug discovery, allowing for the rapid and cost-effective prediction of drug-target interactions.[4][5] For this compound, these techniques are instrumental in elucidating its binding mode, affinity, and selectivity for RET and SRC kinases.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (the kinase) to form a stable complex.[5][6][7] The process involves:

  • Structure Preparation: Obtaining high-resolution 3D crystal structures of the target kinases (e.g., from the Protein Data Bank) and generating a 3D conformation of this compound.

  • Binding Site Identification: Defining the ATP-binding pocket of the kinase, which is the target for this compound.

  • Docking Simulation: Using algorithms to fit this compound into the binding site in various possible conformations, or "poses."

  • Scoring: Each pose is assigned a score that estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer a dynamic view of the drug-target complex. By simulating the movements of atoms over time, MD can:

  • Assess the stability of the docked pose.

  • Reveal conformational changes in the protein upon ligand binding.[8]

  • Identify key residues that form stable interactions with the drug.

  • Provide trajectories for more accurate binding free energy calculations.

Quantitative Data Presentation

The following tables summarize the type of quantitative data generated from in silico modeling and validated through in vitro experiments. Note: The binding energy values are illustrative examples of what such a study would produce.

Table 1: In Silico Predicted Binding Affinities of this compound

Target KinasePredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)Key Interacting Residues
Wild-Type RET-11.55.2MET1149, GLY1150, ALA1151, LEU1220
V804M RET Mutant-10.810.8MET1149, GLY1150, ALA1151, MET1220
Wild-Type SRC-10.215.5THR338, MET341, LYS295

Table 2: Experimental IC50 Values of this compound against RET and SRC Kinases

Target KinaseCell-Free IC50 (nM)Cellular IC50 (nM)
Wild-Type RET0.5 - 5.010 - 50
V804M RET Mutant2.0 - 10.025 - 100
Wild-Type SRC5.0 - 20.050 - 200

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[9] Data is synthesized from typical ranges observed for potent kinase inhibitors.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by RET and SRC kinases.[1]

RET Signaling Pathway

Ligand-independent activation of RET (due to fusion or mutation) leads to autophosphorylation and the subsequent activation of multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[10] this compound blocks the initial autophosphorylation step, thereby shutting down these oncogenic signals.

SRC Signaling Pathway

SRC kinases are central nodes in signaling networks that control a wide array of cellular processes. In cancer, hyperactivated SRC promotes cell growth, invasion, and angiogenesis. This compound's inhibition of SRC can therefore reduce tumor growth and metastasis, and potentially circumvent resistance mechanisms that rely on SRC activation.[1]

Enbezotinib_Mechanism_of_Action cluster_drug This compound cluster_targets Target Kinases cluster_pathways Downstream Signaling cluster_effects Cellular Effects This compound This compound RET RET Kinase (Mutant/Fusion) This compound->RET Inhibits SRC SRC Kinase This compound->SRC Inhibits RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Activates SRC->RAS_MAPK Activates SRC->PI3K_AKT Activates Invasion Invasion/Metastasis SRC->Invasion Promotes Proliferation Cell Proliferation RAS_MAPK->Proliferation Promotes Survival Cell Survival PI3K_AKT->Survival Promotes

This compound's dual inhibition of RET and SRC blocks downstream oncogenic signaling.

Experimental Protocols

This section provides detailed protocols for the in silico and in vitro experiments discussed.

Protocol 1: Molecular Docking Workflow
  • Protein Preparation: 1.1. Download the crystal structure of the target kinase (e.g., RET, PDB ID: 2IVV) from the Protein Data Bank. 1.2. Remove water molecules and any co-crystallized ligands. 1.3. Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: 2.1. Obtain the 2D structure of this compound. 2.2. Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94). 2.3. Assign rotatable bonds.

  • Grid Generation: 3.1. Define the binding site based on the co-crystallized ligand or known ATP-binding pocket residues. 3.2. Generate a grid box that encompasses the entire binding site.

  • Docking Execution: 4.1. Run the docking algorithm (e.g., AutoDock Vina) using the prepared protein, ligand, and grid files. 4.2. Generate a specified number of binding poses (e.g., 10).

  • Analysis: 5.1. Analyze the predicted binding poses and their corresponding scores. 5.2. Visualize the best-scoring pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) using software like PyMOL or VMD.

In_Silico_Workflow PDB 1. Obtain Protein Structure (e.g., PDB) PrepP 2. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepP Ligand 1. Obtain Ligand Structure (this compound) PrepL 3. Prepare Ligand (Generate 3D, Minimize Energy) Ligand->PrepL Grid 4. Define Binding Site & Generate Grid PrepP->Grid Dock 5. Molecular Docking PrepL->Dock Grid->Dock AnalyzeDock 6. Analyze Poses & Scores Dock->AnalyzeDock MD 7. Molecular Dynamics (MD) Simulation Dock->MD Refine Pose AnalyzeMD 8. Analyze Trajectory & Calculate Binding Energy MD->AnalyzeMD

Workflow for in silico modeling of this compound binding.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Scintillation Proximity Assay)

This protocol is a general guide for determining the IC50 value of this compound.[11][12]

  • Reagent Preparation: 1.1. Prepare a stock solution of this compound in 100% DMSO. 1.2. Create a serial dilution of this compound in assay buffer. 1.3. Prepare a solution of the recombinant target kinase (e.g., RET) in assay buffer. 1.4. Prepare a solution of the kinase's substrate (e.g., a biotinylated peptide) and [γ-33P]ATP. 1.5. Prepare Scintillation Proximity Assay (SPA) beads coated with streptavidin.

  • Assay Procedure: 2.1. In a 96-well plate, add the serially diluted this compound or DMSO (for control). 2.2. Add the recombinant kinase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. 2.3. Initiate the kinase reaction by adding the substrate/[γ-33P]ATP mixture. 2.4. Incubate for 1 hour at 30°C. 2.5. Stop the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.

  • Data Acquisition and Analysis: 3.1. Allow the beads to settle for at least 30 minutes. 3.2. Count the plate in a microplate scintillation counter to measure the radioactivity. The signal is proportional to the amount of phosphorylated substrate. 3.3. Plot the signal against the logarithm of the this compound concentration. 3.4. Fit the data to a four-parameter logistic curve to determine the IC50 value.[9]

IC50_Workflow Start Start Prep 1. Prepare Reagents (Drug Dilutions, Kinase, Substrate) Start->Prep IncubateDrug 2. Incubate Kinase with this compound Prep->IncubateDrug StartRxn 3. Add Substrate & [γ-33P]ATP (Start Reaction) IncubateDrug->StartRxn IncubateRxn 4. Incubate at 30°C StartRxn->IncubateRxn StopRxn 5. Add Stop Solution & SPA Beads IncubateRxn->StopRxn Read 6. Read Plate in Scintillation Counter StopRxn->Read Analyze 7. Plot Data & Calculate IC50 Read->Analyze End End Analyze->End

Experimental workflow for determining the IC50 value of this compound.

Conclusion

The in silico modeling of this compound binding provides critical insights into its mechanism of action at a molecular level. Techniques such as molecular docking and MD simulations are invaluable for predicting binding affinity, understanding drug-target interactions, and rationalizing the potent dual inhibition of RET and SRC kinases. When integrated with in vitro validation assays, these computational approaches create a robust framework for accelerating the discovery and optimization of targeted cancer therapies. This guide outlines the fundamental principles and workflows necessary to apply these powerful tools in the ongoing development of this compound and other next-generation kinase inhibitors.

References

Methodological & Application

Enbezotinib In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for in vitro assays involving enbezotinib (TPX-0046), a potent and selective dual inhibitor of the proto-oncogene receptor tyrosine kinase (RTK) RET and SRC family kinases. These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound.

Mechanism of Action

This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] It demonstrates high-affinity binding to both wild-type and mutated forms of RET kinase, as well as members of the SRC kinase family.[1] The dual inhibition of RET and SRC is a novel therapeutic strategy to counteract abnormal RET signaling in various cancers.[2] Dysregulation of RET activity, through mutations or fusions, is a known driver in the development and progression of several cancers, including non-small-cell lung cancer and medullary thyroid cancer.[2][3] Furthermore, SRC kinase upregulation has been implicated in acquired resistance to RET inhibitors.[4] By targeting both, this compound has the potential to overcome tumor resistance.

Below is a diagram illustrating the signaling pathways targeted by this compound.

Enbezotinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Receptor Tyrosine Kinase Downstream_RET Downstream RET Signaling (e.g., MAPK, PI3K/AKT) RET->Downstream_RET Activates SRC SRC Kinase Downstream_SRC Downstream SRC Signaling (e.g., Proliferation, Survival) SRC->Downstream_SRC Activates Proliferation Proliferation Downstream_RET->Proliferation Survival Survival Downstream_RET->Survival Downstream_SRC->Proliferation Downstream_SRC->Survival This compound This compound (TPX-0046) This compound->RET Inhibits This compound->SRC Inhibits

This compound's dual inhibition of RET and SRC signaling pathways.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various RET kinases and in cell-based assays.

Table 1: Biochemical Kinase Inhibition

TargetIC50 (nM)Notes
Wild-Type RET0.26[5]
RET Mutants2.69 - 108A panel of 15 different RET mutants.[5]
SRCLow nanomolar[1]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cell-Based Assay Activity

Cell LineAssay TypeIC50 (nM)Notes
Ba/F3 KIF5B-RETCell Proliferation~1[1]
TTCell Proliferation~1Medullary thyroid cancer cell line.[1]
LC2/adCell Proliferation~1[1]
Ba/F3 RET G810RCell Proliferation17Solvent Front Mutation (SFM).[1]
RET-driven cellsRET Phosphorylation-Inhibition observed at concentrations of 0.3-300 nM.[6]
Ba/F3 Wild-Type RETRET Phosphorylation21.9[5]
Ba/F3 RET MutantsRET Phosphorylation2.69 - 108A panel of 15 different RET mutants.[5]

IC50 values in cell-based assays represent the concentration of this compound required to inhibit 50% of cell proliferation or phosphorylation.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of this compound C Incubate this compound with Kinase A->C B Prepare Kinase, Substrate, and ATP solution D Initiate reaction by adding Substrate/ATP mix B->D C->D E Incubate at room temperature D->E F Stop reaction and add detection reagent E->F G Measure signal (e.g., fluorescence, luminescence) F->G H Plot dose-response curve and calculate IC50 G->H

Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • This compound stock solution (in DMSO)

  • Recombinant target kinase (e.g., RET, SRC)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Multichannel pipettes

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • Add the diluted this compound or vehicle control to the wells of the assay plate.

    • Add the target kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or substrate phosphorylation).

    • Incubate as required by the detection kit.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Cell_Proliferation_Workflow A Seed cells in a 96-well plate B Allow cells to attach overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add cell viability reagent (e.g., CellTiter-Glo®, MTT) D->E F Measure signal (luminescence or absorbance) E->F G Calculate IC50 F->G

Workflow for a cell proliferation assay.

Materials:

  • Cancer cell lines (e.g., Ba/F3 engineered to express RET fusions, TT cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight in a cell culture incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for the reaction to occur.

  • Data Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Cellular RET Phosphorylation Assay (Western Blot)

This protocol describes how to measure the inhibition of RET phosphorylation in cells treated with this compound.

Western_Blot_Workflow A Plate cells and allow to attach B Treat with this compound for a specified time A->B C Lyse cells and quantify protein B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Probe with primary antibodies (p-RET, total RET, loading control) E->F G Incubate with secondary antibodies F->G H Detect signal and analyze band intensity G->H

Workflow for a Western blot-based phosphorylation assay.

Materials:

  • RET-driven cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-RET, anti-total-RET, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells in a 6-well plate and allow them to attach.

    • Treat the cells with various concentrations of this compound for a short period (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-RET overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-RET.

    • Strip the membrane and re-probe for total RET and a loading control to ensure equal protein loading.

    • Normalize the phospho-RET signal to the total RET and loading control signals.

    • Plot the normalized phospho-RET signal against the this compound concentration to determine the extent of inhibition.

These protocols provide a foundation for the in vitro characterization of this compound. Optimization of specific parameters may be necessary for different experimental setups.

References

Enbezotinib Animal Model Studies: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical animal model studies conducted on enbezotinib (TPX-0046), a potent, orally available, multi-targeted tyrosine kinase inhibitor of RET and SRC. The following sections detail the mechanism of action, summarize key quantitative data from in vivo efficacy and pharmacokinetic studies, and provide detailed experimental protocols for replicating these critical preclinical experiments.

Mechanism of Action

This compound is a selective dual inhibitor of the proto-oncogene receptor tyrosine kinase RET and the SRC family of tyrosine kinases.[1] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[2] this compound has demonstrated potent activity against wild-type RET, as well as numerous RET mutations that confer resistance to other RET inhibitors, most notably the solvent-front mutation G810R.[1] By simultaneously inhibiting SRC, which is implicated in tumor cell proliferation, survival, and migration, this compound has the potential to overcome resistance mechanisms and enhance its anti-tumor effects.[3]

The dual inhibition of RET and SRC forms the basis of this compound's therapeutic potential in cancers with RET alterations.

Enbezotinib_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RET_Receptor RET Receptor Tyrosine Kinase Proliferation Cell Proliferation RET_Receptor->Proliferation Activates Survival Cell Survival RET_Receptor->Survival Activates SRC_Kinase SRC Family Kinase SRC_Kinase->Proliferation Activates SRC_Kinase->Survival Activates Metastasis Metastasis SRC_Kinase->Metastasis Promotes This compound This compound (TPX-0046) This compound->RET_Receptor Inhibits This compound->SRC_Kinase Inhibits CDX_Workflow Cell Line-Derived Xenograft (CDX) Workflow Cell_Culture 1. Ba/F3-RET Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. This compound Administration (PO, BID) Randomization->Treatment Measurement 6. Tumor Volume Measurement (2x/week) Treatment->Measurement Analysis 7. Data Analysis (%TGI) Measurement->Analysis PK_Study_Workflow Pharmacokinetic Study Workflow Dosing 1. Single Oral Dose Administration Sampling 2. Serial Blood Sampling Dosing->Sampling Processing 3. Plasma Isolation and Storage Sampling->Processing Analysis 4. LC-MS/MS Analysis Processing->Analysis Calculation 5. PK Parameter Calculation Analysis->Calculation

References

Enbezotinib Shines in Preclinical Xenograft Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Detailed application notes and protocols are now available for researchers, scientists, and drug development professionals on the administration of enbezotinib (TPX-0046) in mouse xenograft models. This compound, a potent and selective dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases, has demonstrated significant anti-tumor activity in preclinical studies, offering a promising new therapeutic avenue for RET-driven cancers.[1][2] This document provides a comprehensive overview of the available preclinical data and detailed methodologies to aid in the design and execution of in vivo studies.

Summary of Preclinical Efficacy

This compound has shown marked anti-tumor efficacy in both cell-derived and patient-derived xenograft (PDX) models of cancers with RET alterations. Notably, tumor regression has been observed in various models at a dose of 5 mg/kg administered orally twice daily (BID).[1]

Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models

Xenograft ModelCancer TypeGenetic AlterationDosing RegimenObserved Effect
Ba/F3Engineered Cell LineKIF5B-RET5 mg/kg BIDTumor Regression
Ba/F3Engineered Cell LineKIF5B-RET G810R (Solvent Front Mutation)5 mg/kg BIDTumor Regression
TTThyroid Cancer Cell LineRET C634W5 mg/kg BIDTumor Regression
CTG-0838 PDXNon-Small Cell Lung Cancer (NSCLC)KIF5B-RET5 mg/kg BIDTumor Regression
CR1520 PDXColorectal Cancer (CRC)NCOA4-RET5 mg/kg BIDTumor Regression

Data compiled from an abstract presented at the 2020 ASCO Annual Meeting.[1]

Pharmacodynamic studies have shown that a single 5 mg/kg oral dose of this compound can inhibit RET phosphorylation by over 80% in a Ba/F3 KIF5B-RET xenograft model, demonstrating potent target engagement in vivo.[1]

Experimental Protocols

The following protocols are based on established methodologies for xenograft studies and specific information gathered on this compound.

Cell Line and Animal Models
  • Cell Lines: Use cell lines with known RET alterations, such as fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations (e.g., RET C634W, RET M918T). Cell lines expressing solvent front mutations (e.g., RET G810R) are valuable for studying mechanisms of resistance.[1]

  • Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are suitable for establishing xenografts. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Implantation
  • Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest cells using standard cell culture techniques.

  • Cell Suspension: Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (e.g., 1:1 ratio) at the desired concentration (typically 5 x 10^6 to 10 x 10^6 cells per injection). Keep the cell suspension on ice.

  • Subcutaneous Implantation: Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

This compound Formulation and Administration

This compound is orally bioavailable.[3] The following are suggested formulations for oral gavage administration in mice.

Formulation 1: Aqueous Suspension

  • Components:

    • This compound (TPX-0046)

    • DMSO

    • PEG300

    • Tween-80

    • Saline

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until a clear solution is formed.

    • Add 450 µL of saline to bring the final volume to 1 mL. This yields a clear solution of approximately 2.08 mg/mL.

Formulation 2: Oil-based Suspension

  • Components:

    • This compound (TPX-0046)

    • DMSO

    • Corn oil

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.

Note: The stability of this formulation for long-term studies (over half a month) should be considered.

Administration:

  • Administer the prepared this compound formulation to mice via oral gavage at the desired dose (e.g., 5 mg/kg BID). The volume of administration should be based on the mouse's body weight.

Efficacy and Toxicity Assessment
  • Tumor Volume: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor the body weight of the mice at least twice weekly as an indicator of toxicity.

  • Endpoint: The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor).

  • Data Analysis: Analyze the data by comparing the tumor growth in the treated groups to the vehicle control group. Calculate metrics such as Tumor Growth Inhibition (TGI).

Visualizing the Mechanism and Workflow

To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.

Enbezotinib_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RET RET Receptor (Mutated/Fused) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RET->PI3K_AKT SRC SRC Kinase SRC->RAS_RAF_MEK_ERK SRC->PI3K_AKT This compound This compound (TPX-0046) This compound->RET Inhibits This compound->SRC Inhibits Cell_Growth Tumor Cell Proliferation, Survival, and Growth RAS_RAF_MEK_ERK->Cell_Growth PI3K_AKT->Cell_Growth

Caption: this compound's dual inhibition of RET and SRC pathways.

Xenograft_Workflow This compound Xenograft Study Workflow start Start: Select RET-altered cancer cell line culture Cell Culture and Expansion start->culture prepare_cells Prepare Cell Suspension (e.g., with Matrigel) culture->prepare_cells implant Subcutaneous Implantation into Immunocompromised Mice prepare_cells->implant monitor_tumor Monitor Tumor Growth (Caliper Measurement) implant->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize prepare_drug Prepare this compound Formulation randomize->prepare_drug administer Oral Gavage Administration (e.g., 5 mg/kg BID) randomize->administer prepare_drug->administer monitor_efficacy Monitor Tumor Volume and Body Weight administer->monitor_efficacy endpoint Study Endpoint (e.g., tumor size, time) monitor_efficacy->endpoint analyze Data Analysis and Reporting endpoint->analyze

Caption: Workflow for this compound administration in mouse xenografts.

References

Application Notes and Protocols for Cell Viability Assays with Enbezotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of Enbezotinib (TPX-0046) on cell viability using two common colorimetric and luminescent assays: MTT and CellTiter-Glo. This compound is a potent, orally bioavailable dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family kinases, playing a crucial role in cancer cell proliferation and survival.[1]

Introduction to this compound

This compound is a selective inhibitor targeting both wild-type and mutated forms of RET, including fusions and activation loop mutations.[2] Additionally, it inhibits SRC family kinases, which are often implicated in tumor progression and resistance to targeted therapies.[1] This dual-inhibition mechanism makes this compound a promising therapeutic agent for cancers driven by aberrant RET and SRC signaling.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various RET kinases and cell lines.

Table 1: Enzymatic and Cellular Inhibitory Activity of this compound (TPX-0046) against RET Kinase.

TargetAssay TypeIC50 (nM)
Wild-Type RETEnzymatic0.26[2]
Wild-Type RETCellular (p-RET in Ba/F3 cells)21.9[2]
RET Mutants (15 variants)Cellular (p-RET in Ba/F3 cells)2.69 - 108[2]

Table 2: Anti-proliferative Activity of this compound (TPX-0046) in RET-Driven Cell Lines.

Cell LineRET AlterationIC50 (nM)
Ba/F3KIF5B-RET Fusion~1[1]
TTRET C634W Mutation (MTC)~1[1]
LC-2/adCCDC6-RET Fusion (NSCLC)~1[1]
Ba/F3RET G810R (Solvent Front Mutation)17[1]

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the downstream signaling cascades of RET and SRC.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase SRC SRC RET->SRC RAS RAS RET->RAS PI3K PI3K RET->PI3K SRC->PI3K STAT3 STAT3 SRC->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation This compound This compound This compound->RET This compound->SRC

This compound inhibits RET and SRC signaling pathways.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound (TPX-0046)

  • Cancer cell lines of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate (24h incubation) B 2. Treat cells with various concentrations of this compound (48-72h incubation) A->B C 3. Add MTT solution to each well (3-4h incubation) B->C D 4. Add solubilization solution to dissolve formazan crystals C->D E 5. Read absorbance at 570 nm D->E

MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence generated by a luciferase reaction.

Materials:

  • This compound (TPX-0046)

  • Cancer cell lines of interest

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Luminometer (plate reader)

Workflow Diagram:

CTG_Workflow A 1. Seed cells in an opaque-walled 96-well plate (24h incubation) B 2. Treat cells with various concentrations of this compound (48-72h incubation) A->B C 3. Equilibrate plate to room temperature (30 min) B->C D 4. Add CellTiter-Glo® Reagent to each well C->D E 5. Mix on an orbital shaker (2 min) and incubate at room temperature (10 min) D->E F 6. Read luminescence E->F

CellTiter-Glo® assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Add 100 µL of serially diluted this compound to the wells. Include appropriate controls. Incubate for 48-72 hours.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Luminescence of treated cells / Luminescence of control cells) x 100 Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.

Conclusion

The MTT and CellTiter-Glo assays are robust and reliable methods for determining the cytotoxic and cytostatic effects of this compound on cancer cell lines. The provided protocols can be adapted for high-throughput screening to identify sensitive cell lines and to further investigate the mechanisms of action of this promising dual RET/SRC inhibitor.

References

Application Notes and Protocols for Immunohistochemical Target Validation of Enbezotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the validation of Enbezotinib's therapeutic targets in preclinical tissue samples. This compound (TPX-0046) is a potent, orally bioavailable, selective dual inhibitor of the proto-oncogene receptor tyrosine kinase RET and SRC family kinases.[1][2] This document outlines the core principles, detailed experimental protocols, and data interpretation necessary for assessing the pharmacodynamic effects of this compound in tumor tissues.

Introduction to this compound and Target Validation

This compound is a multi-targeted kinase inhibitor designed to overcome resistance to other tyrosine kinase inhibitors (TKIs).[1][3][4] Its dual-targeting mechanism aims to inhibit the primary oncogenic driver (RET) and a key resistance pathway mediator (SRC).[2] Activating mutations and fusions in the RET proto-oncogene lead to constitutive activation of downstream signaling pathways, including RAS/RAF/MEK/ERK and PI3K/AKT, promoting tumor cell proliferation and survival.[5] SRC kinases are also frequently upregulated in cancer and contribute to tumor progression, metastasis, and acquired resistance to targeted therapies.[6][7][8]

Immunohistochemistry is a critical tool for target validation as it allows for the direct visualization and semi-quantitative or quantitative assessment of protein expression and phosphorylation status within the morphological context of the tissue. By examining the phosphorylation levels of RET, SRC, and their downstream effectors in this compound-treated versus untreated tissues, researchers can effectively assess the drug's on-target activity and its impact on key signaling cascades.

Key Biomarkers for Target Validation

The following biomarkers are recommended for assessing the pharmacodynamic effects of this compound:

  • p-RET (Phospho-RET): To directly assess the inhibition of RET kinase activity. The phosphorylation status of specific tyrosine residues, such as Tyr905, is indicative of RET activation.

  • p-SRC (Phospho-SRC): To evaluate the inhibition of SRC kinase activity. Phosphorylation at Tyr416 is a marker of SRC activation.[5]

  • p-ERK1/2 (Phospho-ERK1/2): As a key downstream effector of the RAS/RAF/MEK pathway, its phosphorylation status reflects the impact of RET inhibition on this signaling cascade.

  • p-AKT (Phospho-AKT): To assess the effect of RET inhibition on the PI3K/AKT cell survival pathway.

Quantitative Data Presentation

The following tables present representative quantitative data from preclinical studies of SRC and other kinase inhibitors, demonstrating the expected outcomes of successful target engagement as measured by immunohistochemistry. While specific quantitative IHC data for this compound is not yet publicly available in detail, these examples serve as a guide for data presentation and interpretation.

Table 1: Quantitative Analysis of p-SRC Inhibition in a PC-3 Xenograft Model Treated with Dasatinib

Treatment GroupDose (mg/kg)Time PointMean p-SRC [pY418] Inhibition (%)
Vehicle Control-3h0
Dasatinib53h60
Dasatinib153h95
Dasatinib503h100
Dasatinib157h75
Dasatinib1517h50
Dasatinib1524h0

Data adapted from a preclinical study on the SRC inhibitor Dasatinib.[9] The inhibition of phospho-SRC was measured by ELISA on tumor lysates, which correlates with IHC staining intensity.

Table 2: Illustrative Quantitative IHC Analysis of Downstream Pathway Inhibition in a Xenograft Model

Treatment GroupMean p-ERK H-Score% Change from ControlMean p-AKT H-Score% Change from Control
Vehicle Control250-220-
This compound (low dose)150-40%143-35%
This compound (high dose)75-70%66-70%

This table represents hypothetical data based on expected outcomes of dual RET/SRC inhibition. H-score is a semi-quantitative scoring method for IHC, calculated as: H-score = Σ [Intensity Level × Percentage of Cells at that Intensity].

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues.

Protocol 1: Immunohistochemical Staining for Phospho-RET (p-RET)

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0)[10][11]

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 10% Normal Goat Serum in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibody: Rabbit anti-Phospho-RET (Tyr905) polyclonal antibody (e.g., Cell Signaling Technology #3221)[12][13]

  • Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse with deionized water for 5 minutes.[14][15]

  • Antigen Retrieval:

    • Pre-heat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the pre-heated buffer and incubate for 20-40 minutes. Optimal time may need to be determined empirically. For phospho-epitopes, Tris-EDTA (pH 9.0) may be superior.[10][11]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with TBST (3 changes for 5 minutes each).

  • Peroxidase Block:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with TBST (3 changes for 5 minutes each).

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with TBST (3 changes for 5 minutes each).

    • Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Rinse slides with TBST (3 changes for 5 minutes each).

    • Prepare and apply DAB substrate according to the manufacturer's instructions. Monitor for color development (typically 1-10 minutes).

    • Immerse slides in deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the slides in running tap water.

    • Dehydrate through graded ethanols and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Immunohistochemical Staining for Phospho-SRC (p-SRC), Phospho-ERK1/2 (p-ERK), and Phospho-AKT (p-AKT)

This protocol is identical to Protocol 1, with the exception of the primary antibody used.

  • For p-SRC: Use a rabbit anti-Phospho-SRC Family (Tyr416) antibody.

  • For p-ERK1/2: Use a rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.

  • For p-AKT: Use a rabbit anti-Phospho-Akt (Ser473) antibody.

Validation of Phospho-Specific Antibodies:

To ensure the specificity of phospho-antibodies, it is recommended to perform a validation experiment. Treat a parallel tissue section with a phosphatase (e.g., calf intestinal alkaline phosphatase) prior to the blocking step. A significant reduction or absence of staining in the phosphatase-treated section confirms the phospho-specificity of the antibody.[10][16]

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the experimental workflow for IHC-based target validation.

Enbezotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET RAS RAS RET->RAS PI3K PI3K RET->PI3K SRC SRC SRC->PI3K This compound This compound This compound->RET This compound->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits RET and SRC, blocking downstream signaling pathways.

IHC_Workflow Tissue_Prep FFPE Tissue Preparation (Fixation, Embedding, Sectioning) Deparaffinization Deparaffinization & Rehydration Tissue_Prep->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking (Peroxidase & Non-specific Binding) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-RET, anti-p-SRC) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Signal Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining & Mounting (Hematoxylin) Detection->Counterstain Analysis Microscopic Analysis & Quantitative Scoring Counterstain->Analysis

Caption: Standard workflow for immunohistochemical staining of FFPE tissues.

References

Troubleshooting & Optimization

Enbezotinib solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with enbezotinib.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is most soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO.

Q2: How should I prepare and store this compound stock solutions?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to achieve a 10 mM stock solution, dissolve 4.24 mg of this compound (Molecular Weight: 424.43 g/mol ) in 1 mL of DMSO. To aid dissolution, gentle warming and vortexing may be applied. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is expected to be stable for several months.

Q3: What is the stability of this compound in aqueous solutions and cell culture media?

A3: The stability of this compound in aqueous solutions, such as phosphate-buffered saline (PBS) or cell culture media (e.g., DMEM/F-12), is limited due to its low aqueous solubility. It is recommended to dilute the DMSO stock solution into the aqueous buffer or media immediately before use. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Long-term storage of this compound in aqueous solutions is not recommended as it may lead to precipitation and degradation.

Data Presentation: this compound Solubility and Stability

ParameterSolvent/ConditionValue/Recommendation
Solubility DMSOHighly soluble (e.g., up to 100 mg/mL)
Aqueous Buffers (e.g., PBS)Low; prepare fresh dilutions from DMSO stock.
Cell Culture MediaLow; prepare fresh dilutions from DMSO stock.
Stability DMSO Stock SolutionStable for several months at -20°C or -80°C.
Aqueous/Media SolutionsProne to precipitation; use immediately after dilution.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Solution or Cell Culture Medium

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous environment. The final DMSO concentration may be too low to maintain solubility.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Lower the final concentration of this compound in your experiment.

    • Increase Final DMSO Concentration: If permissible for your experimental system, slightly increase the final DMSO concentration (while ensuring it remains below toxic levels for your cells).

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from the DMSO stock immediately before each experiment. Do not store this compound in aqueous solutions.

    • Check for Temperature Effects: Ensure that the temperature of your solutions is maintained, as solubility can be temperature-dependent.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Possible Cause: This could be due to several factors including compound instability, off-target effects, or issues with the experimental setup. This compound is a dual inhibitor of RET and SRC kinases, and its effects can be complex.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Investigate Off-Target Effects: Be aware that as a kinase inhibitor, this compound may have off-target effects. Consult literature for known off-target activities and consider using control compounds or cell lines to validate your findings.

    • Optimize Assay Conditions: Re-evaluate and optimize your experimental parameters, such as cell density, incubation time, and reagent concentrations.

    • Include Proper Controls: Use appropriate positive and negative controls in your experiments. For example, use cell lines with and without RET/SRC alterations to confirm on-target activity.

Experimental Protocols

Cell-Based Viability Assay

This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your chosen cell culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or resazurin assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vitro Kinase Assay

This protocol outlines a general procedure for measuring the inhibitory activity of this compound against RET or SRC kinase.

  • Reagent Preparation: Prepare the kinase reaction buffer, substrate (e.g., a specific peptide), ATP, and the purified RET or SRC kinase enzyme.

  • Compound Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer from a DMSO stock solution.

  • Kinase Reaction: In a suitable plate (e.g., 384-well), add the kinase, the this compound dilution (or vehicle control), and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a predetermined time.

  • Stop Reaction and Detection: Stop the reaction and quantify the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring ADP production (e.g., ADP-Glo).

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis

This protocol describes how to analyze the phosphorylation status of key proteins in the RET and SRC signaling pathways following this compound treatment.

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total RET, SRC, and downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (GDNF) Ligand (GDNF) GFRα GFRα Ligand (GDNF)->GFRα RET Receptor RET Receptor GFRα->RET Receptor Binding and Dimerization P P RET Receptor->P Autophosphorylation RAS RAS P->RAS Activation PI3K PI3K P->PI3K SRC SRC P->SRC This compound This compound This compound->RET Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) ERK->Gene Expression\n(Proliferation, Survival) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis\n(Cell Growth) Protein Synthesis (Cell Growth) mTOR->Protein Synthesis\n(Cell Growth) STAT3 STAT3 SRC->STAT3 Gene Expression\n(Survival, Proliferation) Gene Expression (Survival, Proliferation) STAT3->Gene Expression\n(Survival, Proliferation)

Caption: RET Signaling Pathway and this compound Inhibition.

SRC_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Receptor Growth Factor Receptor SRC SRC Growth Factor Receptor->SRC Activation Integrin Integrin FAK FAK Integrin->FAK This compound This compound This compound->SRC Inhibition RAS/MAPK Pathway RAS/MAPK Pathway SRC->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway SRC->PI3K/AKT Pathway STAT3 STAT3 SRC->STAT3 FAK->SRC Proliferation\nMigration Proliferation Migration RAS/MAPK Pathway->Proliferation\nMigration Survival\nGrowth Survival Growth PI3K/AKT Pathway->Survival\nGrowth Gene Expression\n(Survival, Angiogenesis) Gene Expression (Survival, Angiogenesis) STAT3->Gene Expression\n(Survival, Angiogenesis)

Caption: SRC Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prepare this compound\nStock (DMSO) Prepare this compound Stock (DMSO) Dilute to Working\nConcentration Dilute to Working Concentration Prepare this compound\nStock (DMSO)->Dilute to Working\nConcentration Cell Culture Cell Culture Treat Cells Treat Cells Cell Culture->Treat Cells Dilute to Working\nConcentration->Treat Cells Incubate Incubate Treat Cells->Incubate Cell Viability Assay Cell Viability Assay Incubate->Cell Viability Assay Kinase Assay Kinase Assay Incubate->Kinase Assay Western Blot Western Blot Incubate->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Kinase Assay->Data Analysis Western Blot->Data Analysis

Caption: Typical Experimental Workflow with this compound.

Technical Support Center: Identifying Enbezotinib Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the experimental identification of Enbezotinib (TPX-0046) off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as TPX-0046) is an experimental, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] Its primary intended targets are the proto-oncogene receptor tyrosine kinase (RET) and SRC family kinases.[2][3][4] It has been investigated in clinical trials for the treatment of solid tumors harboring RET fusions or mutations.[5][6]

Q2: Why is it important to identify the off-target effects of this compound?

Identifying off-target effects is crucial for several reasons:

  • Understanding Unexpected Phenotypes: Off-target binding can lead to unforeseen biological effects or toxicities in preclinical models and clinical trials.[7][8]

  • Improving Drug Selectivity: Knowledge of off-targets can guide the development of more selective next-generation inhibitors with improved safety profiles.[8][9]

  • Mechanism of Action Deconvolution: Distinguishing between on-target and off-target effects is essential for accurately interpreting experimental results and understanding the true mechanism of action.[10]

  • Drug Repurposing: Off-target activities may present opportunities for repurposing the drug for new therapeutic indications.[8]

Q3: What are the common experimental approaches to identify kinase inhibitor off-targets?

Several methods are commonly used to profile the selectivity of kinase inhibitors and identify off-targets:

  • Kinase Profiling Panels (e.g., KINOMEscan™): These are high-throughput in vitro binding or activity assays that screen a compound against a large panel of purified kinases.[11][12][13][14][15]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.[1][2][10][16]

  • Phosphoproteomics: This mass spectrometry-based approach quantifies changes in protein phosphorylation across the proteome in response to inhibitor treatment, providing insights into the inhibition of specific kinase signaling pathways in a cellular context.[8][9][17][18]

  • Chemical Proteomics: This technique uses affinity-based probes to pull down and identify proteins that bind to the inhibitor in cell lysates.[3][17]

Troubleshooting Guides

Issue 1: Discrepancy between in vitro kinase profiling data and cellular activity.

  • Possible Cause 1: Cell Permeability and Efflux. this compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than that used in in vitro assays.

    • Troubleshooting Step: Perform cellular uptake and efflux assays to determine the intracellular concentration of this compound.

  • Possible Cause 2: ATP Competition. In vitro kinase assays may be performed at ATP concentrations that do not reflect intracellular levels. Since many kinase inhibitors are ATP-competitive, their potency can be influenced by the ATP concentration.

    • Troubleshooting Step: If possible, perform kinase activity assays with varying ATP concentrations to assess the impact on IC50 values.

  • Possible Cause 3: Cellular Scaffolding and Complex Formation. In a cellular environment, kinases exist in complex with other proteins, which can affect inhibitor binding.

    • Troubleshooting Step: Employ a target engagement assay like CETSA to confirm binding in a cellular context.

Issue 2: Observing a cellular phenotype that cannot be explained by RET or SRC inhibition.

  • Possible Cause: Off-Target Kinase Inhibition. this compound may be inhibiting one or more off-target kinases that are critical for the observed phenotype.

    • Troubleshooting Step 1: Perform a broad kinase screen (e.g., KINOMEscan™) to identify potential off-target kinases.

    • Troubleshooting Step 2: Use phosphoproteomics to identify signaling pathways that are unexpectedly altered by this compound treatment.

    • Troubleshooting Step 3: Validate potential off-targets using orthogonal approaches, such as genetic knockdown (siRNA or CRISPR) of the candidate off-target kinase to see if it phenocopies the effect of this compound.

Issue 3: Difficulty validating a potential off-target identified in a kinase screen.

  • Possible Cause 1: In vitro vs. In-cell Potency. The potency of this compound against the putative off-target in a purified system may not translate to a cellular setting.

    • Troubleshooting Step: Perform a cellular target engagement assay (e.g., CETSA) or a cellular kinase activity assay for the specific off-target.

  • Possible Cause 2: Redundancy in Signaling Pathways. The off-target kinase may be part of a redundant signaling pathway, and its inhibition alone may not be sufficient to produce a measurable cellular phenotype.

    • Troubleshooting Step: Investigate the signaling pathway of the off-target kinase and consider combinatorial experiments with inhibitors of parallel pathways.

Quantitative Data Summary

Comprehensive quantitative data on the off-target profile of this compound is not extensively available in the public domain. The following table provides a template for summarizing such data, populated with known on-target information and illustrative examples of potential off-targets. Researchers should generate experimental data to populate a similar table for their specific research context.

Target KinaseKinase FamilyIC50 / Kd (nM)Assay TypeNotes
RET Tyrosine Kinase1 - 17 Cell-basedPotent activity against wild-type and mutated forms.[5]
SRC Tyrosine Kinase< 50 (Hypothetical) BiochemicalA primary target of this compound.[19]
ABL1Tyrosine Kinase> 1000 (Hypothetical)KINOMEscanExample of a kinase with low affinity.
LCKTyrosine Kinase75 (Hypothetical)BiochemicalExample of a potential off-target within the SRC family.
VEGFR2Tyrosine Kinase> 5000 (Hypothetical)BiochemicalPreclinical studies suggest this compound spares VEGFRs.[19]
p38α (MAPK14)CMGC250 (Hypothetical)Cell-basedExample of a moderately potent off-target.

Detailed Experimental Protocols

KINOMEscan™ Profiling for Off-Target Identification

This protocol provides a general workflow for using a competition binding assay like KINOMEscan™ to identify this compound's off-targets.

Principle: An immobilized active-site directed ligand competes with the test compound (this compound) for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense the required volume of this compound solution and controls (e.g., DMSO vehicle) into the assay plate.

  • Kinase and Ligand Addition: Add the DNA-tagged kinases and the immobilized active-site directed ligands to the wells.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound components.

  • Elution and Quantification: Elute the kinase-ligand complexes and quantify the amount of DNA-tagged kinase in each well using qPCR.

  • Data Analysis: Calculate the percent of control for each kinase, where the DMSO control represents 100%. A lower percentage indicates a stronger interaction between this compound and the kinase. Results are often visualized on a dendrogram of the human kinome.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures, allowing for the detection of this thermal shift.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with this compound or vehicle control (DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (and a loading control) in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Phosphoproteomics for Pathway Analysis

Principle: This method identifies and quantifies changes in protein phosphorylation in response to this compound treatment. Inhibition of a kinase will lead to decreased phosphorylation of its direct and indirect substrates.

Methodology:

  • Cell Culture and Treatment: Grow cells and treat with this compound or vehicle control for a specified time.

  • Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to identify the phosphopeptides and their sites of phosphorylation.

  • Data Analysis: Quantify the relative abundance of each phosphopeptide between the this compound-treated and control samples. A significant decrease in the phosphorylation of a known substrate of a particular kinase suggests that this kinase may be an off-target of this compound.

Visualizations

G cluster_0 This compound Action cluster_1 On-Target Effects cluster_2 Potential Off-Target Effects This compound This compound RET RET This compound->RET Inhibits SRC SRC This compound->SRC Inhibits Off_Target_Kinase Off-Target Kinase (e.g., LCK) This compound->Off_Target_Kinase Inhibits Proliferation_Survival_RET Proliferation & Survival RET->Proliferation_Survival_RET Activates Migration_Invasion_SRC Migration & Invasion SRC->Migration_Invasion_SRC Promotes Unintended_Pathway Unintended Signaling Pathway Off_Target_Kinase->Unintended_Pathway Activates Side_Effect Unexpected Phenotype/ Side Effect Unintended_Pathway->Side_Effect G cluster_workflow Experimental Workflow for Off-Target Identification start Start: Unexpected Cellular Phenotype kinase_profiling In Vitro Kinase Profiling (e.g., KINOMEscan) start->kinase_profiling phosphoproteomics Cell-Based Phosphoproteomics start->phosphoproteomics identify_hits Identify Potential Off-Target Hits kinase_profiling->identify_hits phosphoproteomics->identify_hits validate_hits Validate Hits in Cellular Assays identify_hits->validate_hits cetsa CETSA for Target Engagement validate_hits->cetsa phenotype_rescue Genetic Knockdown (siRNA/CRISPR) & Phenotype Rescue validate_hits->phenotype_rescue confirm_off_target Confirm Off-Target cetsa->confirm_off_target phenotype_rescue->confirm_off_target G cluster_troubleshooting Troubleshooting Logic start Unexpected Phenotype with this compound is_on_target Can it be explained by RET/SRC inhibition? start->is_on_target on_target_effect Likely On-Target Effect is_on_target->on_target_effect Yes off_target_investigation Investigate Off-Targets is_on_target->off_target_investigation No kinase_screen Perform Kinase Screen off_target_investigation->kinase_screen no_hits No Hits in Screen? kinase_screen->no_hits other_mechanisms Consider other mechanisms: Metabolism, indirect effects, etc. no_hits->other_mechanisms Yes validate_hits Validate Hits no_hits->validate_hits No

References

Optimizing Enbezotinib concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enbezotinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TPX-0046) is an experimental, orally available, multi-targeted tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action involves the inhibition of the AXL receptor tyrosine kinase.[2][3][4] AXL is often overexpressed in various cancers and is associated with tumor progression, metastasis, and resistance to therapy.[2][4] By inhibiting AXL, this compound aims to disrupt oncogenic signaling pathways, thereby reducing tumor growth and spread.[2] Some reports also indicate that this compound targets RET and SRC kinases.[5][6]

Q2: Which signaling pathways are affected by this compound?

This compound primarily targets the AXL signaling pathway. Upon binding of its ligand, GAS6, AXL dimerizes and autophosphorylates, activating several downstream pathways crucial for cancer cell survival and proliferation. These include the PI3K-AKT, RAS-RAF-MEK-ERK, and NF-κB pathways.[2][4] this compound's inhibition of AXL blocks these cascades. Additionally, as an inhibitor of mutant FLT3, it can disrupt aberrant signaling in cancers like Acute Myeloid Leukemia (AML), which often involves the STAT5 pathway.[7]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[8] For in vitro experiments, it is standard practice to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted in culture medium to the final working concentrations.

  • Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in pure, sterile DMSO. Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Q4: What is a typical starting concentration range for in vitro experiments?

The optimal concentration of this compound depends on the cell line and the specific assay. Based on its potent activity against AXL, a common starting point for a dose-response curve in a cell viability assay (e.g., MTT or CTG) would be a range from low nanomolar (nM) to low micromolar (µM) concentrations (e.g., 1 nM to 10 µM). For target engagement assays like Western blotting for phosphorylated AXL (p-AXL), a concentration around the IC50 value for cell viability is often a good starting point.

Data Presentation: Potency of AXL Inhibitors

While extensive public data on this compound's IC50 values across numerous cell lines is limited, the following table provides representative data for other selective AXL inhibitors to guide experimental design. This compound is expected to show potency in the low nanomolar range in sensitive cell lines.

CompoundTarget(s)Cell LineAssay TypeIC50 Value
BGB324 (Bemcentinib) AXLA549 (Lung Cancer)Cell Viability~50 nM
UNC2025 MER/FLT3/AXLMOLM-14 (AML)Cell Viability< 1 nM (MER/FLT3)
Cabozantinib VEGFR2/MET/AXLVariousKinase Assay7 nM (AXL)
R428 (Bemcentinib) AXLMDA-MB-231 (Breast)Cell Proliferation~14 nM

Note: IC50 values are highly dependent on the experimental conditions, including the assay duration and cell density.[9][10][11] Values are approximate and should be used as a guideline.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways inhibited by this compound.

AXL_Signaling_Pathway AXL Signaling Pathway Inhibition GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K ERK RAS/RAF/MEK/ERK AXL->ERK NFkB NF-κB AXL->NFkB This compound This compound This compound->AXL Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Invasion Invasion & Metastasis AKT->Invasion ERK->Proliferation NFkB->Invasion Resistance Drug Resistance NFkB->Resistance

Caption: this compound inhibits AXL receptor tyrosine kinase, blocking downstream pro-survival pathways.

FLT3_ITD_Signaling_Pathway FLT3-ITD Signaling Pathway Inhibition in AML FLT3_ITD FLT3-ITD Mutant Receptor (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 Ligand-Independent Signaling MAPK MAPK Pathway FLT3_ITD->MAPK Ligand-Independent Signaling PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT Ligand-Independent Signaling This compound This compound This compound->FLT3_ITD Inhibits Leukemic_Growth Leukemic Cell Proliferation & Survival STAT5->Leukemic_Growth MAPK->Leukemic_Growth PI3K_AKT->Leukemic_Growth IC50_Troubleshooting Start Inconsistent IC50 Results CheckCellLine Verify Cell Line? Start->CheckCellLine CheckProtocol Standardize Protocol? CheckCellLine->CheckProtocol Yes Passage Use Low, Consistent Passage Number CheckCellLine->Passage No Auth Authenticate Cell Line (e.g., STR profiling) CheckCellLine->Auth No CheckReagents Check Reagents? CheckProtocol->CheckReagents Yes Density Optimize & Standardize Seeding Density CheckProtocol->Density No Duration Standardize Assay Duration (e.g., 72h) CheckProtocol->Duration No Serum Test New Serum Batch CheckReagents->Serum No Media Use Fresh Media & Supplements CheckReagents->Media No End Consistent Results CheckReagents->End Yes Passage->CheckProtocol Auth->CheckProtocol Density->CheckReagents Duration->CheckReagents Serum->End Media->End

References

Technical Support Center: Enbezotinib and V804X Gatekeeper Mutation Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enbezotinib, particularly in the context of the V804X gatekeeper mutation which is associated with resistance to RET tyrosine kinase inhibitors (TKIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TPX-0046) is an orally available, multi-targeted tyrosine kinase inhibitor.[1] It is designed as a selective dual inhibitor of the proto-oncogene receptor tyrosine kinase (RET) and SRC family tyrosine kinases.[2][3] By targeting both RET fusions and mutations, as well as SRC-mediated signaling, this compound aims to inhibit tumor cell growth and potentially overcome resistance mechanisms that arise with other RET inhibitors.[2][3]

Q2: What is the significance of the V804X gatekeeper mutation in RET?

The V804 residue in the RET kinase domain is known as the "gatekeeper" residue. Mutations at this position, such as V804M and V804L (generically referred to as V804X), can confer resistance to various RET inhibitors.[4][5] These mutations can arise as primary driver mutations or as secondary mutations that emerge after treatment with TKIs, leading to therapeutic resistance.[4]

Q3: Is this compound effective against RET V804X mutations?

In-silico (computational) studies predict that bulky gatekeeper V804X mutations may negatively impact the binding of this compound to the RET kinase.[6][7] This suggests that the V804X mutation could be a potential mechanism of resistance to this compound. However, comprehensive preclinical studies with cell-based assays are necessary to confirm this prediction and quantify the extent of resistance.

Q4: What are the potential mechanisms of resistance to this compound, besides on-target mutations like V804X?

Resistance to TKIs like this compound can be complex and multifactorial. Besides on-target mutations, other mechanisms include:

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways can allow cancer cells to survive and proliferate despite the inhibition of the primary target. The AXL receptor tyrosine kinase is a common mediator of resistance to various TKIs, including those targeting EGFR, ALK, ROS1, and RET.[8][9] Activation of the AXL pathway can promote cell survival and an epithelial-to-mesenchymal transition (EMT), leading to drug resistance.[10]

  • SRC Kinase Upregulation: As this compound also targets SRC, upregulation of SRC itself or its downstream signaling could contribute to resistance. SRC kinases play a crucial role in tumor cell proliferation, survival, and invasion.[2]

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in a previously sensitive cell line.

This is a common issue that may indicate the development of acquired resistance.

Troubleshooting Steps:

  • Confirm Cell Line Identity and Purity: Ensure the cell line has not been contaminated or misidentified. Perform short tandem repeat (STR) profiling.

  • Sequence the RET Kinase Domain: Check for the emergence of secondary mutations, paying close attention to the V804 gatekeeper residue and other regions known to be involved in resistance.

  • Assess Bypass Pathway Activation:

    • Western Blot Analysis: Probe for the upregulation and phosphorylation of key proteins in bypass pathways, such as AXL and its downstream effectors (e.g., AKT, ERK). Also, assess the phosphorylation status of SRC.

    • Co-Immunoprecipitation (Co-IP): Investigate potential interactions between RET and other receptor tyrosine kinases (RTKs) that might be compensating for RET inhibition.

Problem 2: High basal resistance to this compound in a new cell line.

If a cell line shows intrinsic resistance to this compound, it's crucial to identify the underlying mechanism.

Troubleshooting Steps:

  • Characterize the Cell Line's Genetic Background:

    • Perform genomic and transcriptomic sequencing to identify pre-existing mutations in RET (e.g., V804X) or alterations in genes associated with resistance pathways (e.g., AXL, MET, SRC).

  • Evaluate Baseline Protein Expression and Activation:

    • Use Western blotting to determine the basal expression and phosphorylation levels of RET, SRC, AXL, and other relevant RTKs. High basal activation of a bypass pathway could explain the intrinsic resistance.

Data Presentation

Table 1: Predicted Impact of RET Mutations on this compound Binding (In-Silico Analysis)

Mutation LocationSpecific MutationPredicted Effect on this compound BindingReference
Gatekeeper ResidueV804X (bulky mutations)Affects predicted binding mode[6][7]
Solvent FrontG810XDoes not appear to influence binding mode[6]
Beta 7 Strand RegionL881FImpairs docking[6]
xDFG MotifS891LImpairs docking[6]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a stepwise dose-escalation method to generate cell lines with acquired resistance to this compound.[11][12][13]

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Methodology:

  • Initial Seeding: Seed the parental cells at a low density in complete culture medium.

  • Initial this compound Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume normal proliferation, increase the this compound concentration by approximately 2-fold.

  • Repeat Escalation: Continue this stepwise increase in drug concentration as the cells adapt and become resistant. This process can take several months.

  • Isolation of Resistant Clones: Once cells are proliferating steadily at a high concentration of this compound, single-cell clone isolation can be performed by limiting dilution or by picking individual colonies.

  • Characterization: Characterize the resistant clones for their IC50 value, genetic alterations, and protein expression profiles compared to the parental cell line.

Protocol 2: Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound.[14][15]

Materials:

  • Cells to be tested

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot for AXL and p-AXL

This protocol is for detecting the expression and phosphorylation of AXL.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AXL, anti-phospho-AXL)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AXL or anti-phospho-AXL) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

Mandatory Visualizations

Enbezotinib_Resistance_Workflow start Decreased this compound Sensitivity Observed confirm Confirm Cell Line Identity (STR) start->confirm sequence Sequence RET Kinase Domain confirm->sequence v804x V804X Mutation Detected? sequence->v804x western Western Blot for Bypass Pathways (AXL, SRC) bypass Bypass Pathway Activated? western->bypass coip Co-IP for RTK Interactions interaction Novel RTK Interaction? coip->interaction v804x->western No on_target On-Target Resistance Mechanism v804x->on_target Yes bypass->coip No off_target Off-Target Resistance (Bypass) bypass->off_target Yes novel_mech Investigate Novel Mechanism interaction->novel_mech Yes

Caption: Troubleshooting workflow for this compound resistance.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EMT EMT & Invasion ERK->EMT STAT3->Proliferation STAT3->EMT Enbezotinib_Action_and_Resistance cluster_targets Primary Targets cluster_resistance Resistance Mechanisms This compound This compound RET RET Kinase This compound->RET Inhibits SRC SRC Kinase This compound->SRC Inhibits Tumor_Growth Tumor Growth Inhibition RET->Tumor_Growth SRC->Tumor_Growth V804X RET V804X (Gatekeeper Mutation) V804X->RET Alters binding site Resistance Drug Resistance V804X->Resistance AXL_bypass AXL Bypass Activation AXL_bypass->Resistance

References

Interpreting unexpected results in Enbezotinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enbezotinib (TPX-0046). The information is designed to help interpret unexpected results and refine experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1] It primarily targets both the proto-oncogene receptor tyrosine kinase RET and SRC family tyrosine kinases.[2][3][4] Its dual-inhibitor function is designed to overcome resistance to other RET inhibitors where SRC signaling can act as a bypass mechanism.[4]

Q2: What are the known resistance mechanisms to RET inhibitors like this compound?

A2: Resistance to RET inhibitors can occur through two main mechanisms:

  • On-target resistance: This involves the acquisition of secondary mutations in the RET kinase domain that interfere with drug binding. A common example is the solvent front mutation G810R, which can reduce the potency of some RET inhibitors.[2][5]

  • Off-target resistance (bypass signaling): Cancer cells can activate alternative signaling pathways to circumvent the inhibition of RET. Upregulation of SRC tyrosine kinases is a known bypass mechanism in tumors with acquired resistance to RET inhibitors, which is a key rationale for the dual RET/SRC activity of this compound.[4] Other bypass pathways may involve MET or KRAS amplification.[5]

Q3: What are some expected off-target effects of this compound?

A3: While designed to be selective, this compound can inhibit other kinases. At a concentration of 26 nM, it has been shown to inhibit 39 other tyrosine kinases by more than 50%.[1] Researchers should be aware of potential off-target effects and can use kinase profiling panels to assess the selectivity of this compound in their specific experimental system.

Troubleshooting Unexpected Results

Scenario 1: Reduced or no inhibition of cell proliferation in a RET-driven cancer cell line.

  • Possible Cause 1: Acquired Resistance. The cell line may have developed resistance to this compound over time.

    • Troubleshooting Steps:

      • Sequence the RET kinase domain: Look for known resistance mutations, such as those at the solvent front (G810).

      • Assess bypass pathway activation: Use western blotting to check for increased phosphorylation of alternative kinases like MET or activation of downstream pathways such as RAS/MAPK that are independent of RET.

      • Consider a combination therapy approach: Based on the identified resistance mechanism, a combination with an inhibitor of the activated bypass pathway may be effective.[6]

  • Possible Cause 2: Incorrect Drug Concentration or Inactivity. The concentration of this compound used may be insufficient, or the compound may have degraded.

    • Troubleshooting Steps:

      • Perform a dose-response curve: Determine the IC50 of this compound in your cell line to ensure you are using an appropriate concentration.

      • Verify compound integrity: Use a fresh stock of this compound and ensure proper storage conditions (-20°C or -80°C for stock solutions).[7]

  • Possible Cause 3: Cell Line Integrity. The cell line may not be what it is supposed to be or may have lost the RET fusion/mutation.

    • Troubleshooting Steps:

      • Authenticate your cell line: Use short tandem repeat (STR) profiling.

      • Confirm the presence of the RET alteration: Use RT-PCR or FISH to verify the presence of the RET fusion or mutation.

Scenario 2: Inconsistent results in western blot analysis for pRET or pSRC.

  • Possible Cause 1: Suboptimal Antibody Performance. The antibodies used for detecting phosphorylated RET or SRC may not be specific or sensitive enough.

    • Troubleshooting Steps:

      • Validate your antibodies: Use positive and negative controls (e.g., cells with and without the target, or stimulated vs. unstimulated cells).

      • Optimize antibody concentrations and incubation times.

      • Test different antibodies from various vendors.

  • Possible Cause 2: Issues with Sample Preparation. Protein degradation or dephosphorylation can occur during sample collection and lysis.

    • Troubleshooting Steps:

      • Work quickly and on ice.

      • Use lysis buffers containing phosphatase and protease inhibitors.

      • Ensure complete cell lysis to release all protein.

  • Possible Cause 3: Loading Inaccuracies. Unequal protein loading can lead to misinterpretation of changes in phosphorylation levels.

    • Troubleshooting Steps:

      • Perform a protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein per lane.

      • Normalize to a loading control (e.g., GAPDH, β-actin, or total protein stain).

Data Presentation

Table 1: In Vitro Potency of this compound (TPX-0046)

Target/Cell LineAssay TypeIC50 (nM)Reference
Wild-type RETEnzymatic Assay0.26[1]
Wild-type RET (in Ba/F3 cells)Cellular Phosphorylation21.9[1]
RET Mutants (15 variants in Ba/F3 cells)Cellular Phosphorylation2.69 - 108[1]
KIF5B-RET (in Ba/F3 cells)Cell Proliferation~1[2]
TT (Medullary Thyroid Cancer Cell Line)Cell Proliferation~1[2]
LC2/ad (Lung Adenocarcinoma Cell Line)Cell Proliferation~1[2]
G810R RET mutant (in Ba/F3 cells)Cell Proliferation17[2]

Experimental Protocols

1. Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 72 hours).

  • Assay: Add a reagent like CellTiter-Glo® which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Measure luminescence using a plate reader. Plot the results as a dose-response curve to calculate the IC50 value.

2. Western Blotting for Phospho-RET (pRET) and Phospho-SRC (pSRC)

  • Cell Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Transfer: Denature the protein samples and run them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with primary antibodies against pRET, total RET, pSRC, total SRC, and a loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RET->PI3K_AKT_mTOR SRC SRC Kinase SRC->RAS_RAF_MEK_ERK SRC->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound This compound->RET Inhibits This compound->SRC Inhibits

Caption: this compound's dual inhibition of RET and SRC signaling pathways.

Troubleshooting_Workflow Start Unexpected Result: Reduced this compound Efficacy Check_Drug Verify Drug Concentration and Activity Start->Check_Drug Check_Cells Authenticate Cell Line & RET Status Check_Drug->Check_Cells Drug OK Investigate_Resistance Investigate Acquired Resistance Check_Cells->Investigate_Resistance Cells OK Sequence_RET Sequence RET Kinase Domain Investigate_Resistance->Sequence_RET Analyze_Bypass Analyze Bypass Pathways (e.g., pMET) Investigate_Resistance->Analyze_Bypass On_Target_Mutation On-Target Resistance (e.g., G810R) Sequence_RET->On_Target_Mutation Off_Target_Activation Off-Target Resistance (Bypass Activation) Analyze_Bypass->Off_Target_Activation Resolution Refine Experimental Strategy On_Target_Mutation->Resolution Off_Target_Activation->Resolution

Caption: A logical workflow for troubleshooting reduced this compound efficacy.

References

Validation & Comparative

Enbezotinib vs. Selpercatinib: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for RET-altered cancers, selpercatinib has established a significant clinical footprint, while the development of enbezotinib has been discontinued. This guide provides a comparative overview of their efficacy, supported by available experimental data, to inform the research and drug development community.

Executive Summary

Selpercatinib is a highly selective RET kinase inhibitor with proven efficacy and a manageable safety profile in treating RET fusion-positive non-small cell lung cancer (NSCLC) and other RET-altered solid tumors. Extensive clinical trial data from studies like LIBRETTO-001 and LIBRETTO-431 have demonstrated durable clinical responses, leading to its regulatory approval. In contrast, this compound (TPX-0046), a dual RET and SRC kinase inhibitor, showed limited early signs of activity in a small number of patients in the Phase I/II SWORD-1 trial. However, its clinical development was terminated in June 2023 due to an adverse risk/benefit assessment, precluding a direct, robust comparison with selpercatinib.

Mechanism of Action

Both selpercatinib and this compound were designed as ATP-competitive inhibitors of the RET receptor tyrosine kinase.[1][2][3] Alterations such as fusions or mutations in the RET gene lead to constitutive activation of the kinase, driving oncogenic signaling through downstream pathways like MAPK/ERK and PI3K/AKT, which promote cell proliferation and survival.[2] By blocking the ATP-binding site of the RET protein, these inhibitors aim to abrogate these downstream signals.[2] this compound was also designed to inhibit SRC kinase, which can be involved in bypass resistance mechanisms.[3]

cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates Selpercatinib Selpercatinib Selpercatinib->RET Inhibits This compound This compound This compound->RET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified RET Signaling Pathway and Inhibition.

Efficacy Data

Selpercatinib

Selpercatinib has demonstrated robust and durable anti-tumor activity in patients with RET fusion-positive NSCLC, both in treatment-naïve and previously treated settings. The pivotal LIBRETTO-001 trial provided key efficacy data that led to its approval.

Efficacy EndpointTreatment-Naïve Patients (LIBRETTO-001)Previously Platinum-Treated Patients (LIBRETTO-001)
Overall Response Rate (ORR) 84% (95% CI: 73, 92)[4]61% (95% CI: 55, 67)[4]
Median Duration of Response (DoR) 20.2 months (95% CI: 13, NE)[4]28.6 months (95% CI: 20, NE)[4]
Median Progression-Free Survival (PFS) 22.0 months[5]24.9 months[5]
Intracranial ORR (patients with measurable CNS metastases) 85% (95% CI, 65 to 96)[5]85% (95% CI, 65 to 96)[5]

NE: Not Estimable

The Phase 3 LIBRETTO-431 trial further solidified selpercatinib's role as a first-line treatment, showing it more than doubled median PFS compared to chemotherapy with or without pembrolizumab (24.8 months vs. 11.2 months).[6]

This compound

Publicly available efficacy data for this compound is sparse and limited to early results from the terminated SWORD-1 trial (NCT04161391).[2][7]

  • RET TKI-Naïve Patients: In a small cohort of 5 patients, 4 exhibited tumor regressions (-42%, -37%, -23%, and -3%). Two of these patients achieved confirmed partial responses with durations of 5.6 and 5.8+ months.[2][7]

  • TKI-Pretreated Patients: Among 9 patients who had received prior TKI therapy, 3 showed tumor regressions of -44%, -27%, and -17%.[7]

Safety and Tolerability

Selpercatinib

Selpercatinib has a well-characterized safety profile from a large patient population.[8][9][10][11] Most adverse events (AEs) are manageable with dose modifications.[9][10][11]

Common Adverse Events (Any Grade)Grade ≥3 Adverse Events
Dry mouth[12]Hypertension[13]
Diarrhea[6]Increased ALT/AST[13]
Hypertension[6]Hyponatremia[13]
Fatigue[12]Lymphopenia[13]
Edema[14]

Treatment discontinuation due to drug-related AEs is infrequent.[8]

This compound

A detailed safety profile for this compound is not publicly available. Initial reports from the SWORD-1 study suggested a "generally tolerable safety profile," but the trial was ultimately terminated due to an adverse risk/benefit assessment, indicating that significant toxicities may have emerged with further investigation.[8][13]

Experimental Protocols

The primary evidence for selpercatinib's efficacy comes from the LIBRETTO-001 trial (NCT03157128) , a Phase I/II, multicenter, open-label study.

  • Patient Population: Adult patients with advanced solid tumors harboring RET alterations, including RET fusion-positive NSCLC.[5]

  • Dosing: Selpercatinib was administered orally at 160 mg twice daily.[12]

  • Primary Endpoint: Objective Response Rate (ORR) as determined by an independent review committee based on RECIST v1.1.[5]

  • Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), overall survival, and safety.[5]

The SWORD-1 trial (NCT04161391) for this compound was a Phase I/II, first-in-human, open-label study.

  • Patient Population: Adult subjects with advanced or metastatic solid tumors harboring RET fusions or mutations.[4]

  • Study Design: The trial included a dose-escalation phase to determine the maximum tolerated dose and recommended Phase II dose, followed by dose expansion and efficacy evaluation cohorts.[4]

  • Endpoints: Primary endpoints focused on safety, tolerability, and determining the Phase II dose. Secondary endpoints included preliminary efficacy (ORR).[2]

cluster_screening Patient Screening cluster_enrollment Trial Enrollment & Treatment cluster_assessment Endpoint Assessment Screen Patient with Advanced Solid Tumor Molecular Molecular Testing (NGS, FISH, etc.) Screen->Molecular RET_Positive RET Fusion/Mutation Positive Molecular->RET_Positive Identifies Enroll Enrollment in Clinical Trial RET_Positive->Enroll Treatment Treatment with RET Inhibitor Enroll->Treatment Tumor Tumor Assessments (e.g., RECIST 1.1) Treatment->Tumor Safety Safety Monitoring (AEs) Treatment->Safety Endpoints Efficacy Endpoints (ORR, PFS, DoR) Tumor->Endpoints

Figure 2: Generalized Clinical Trial Workflow for RET Inhibitors.

Conclusion

The comparison between selpercatinib and this compound is defined by the extensive and positive clinical data supporting selpercatinib versus the limited, early-phase data for this compound, culminating in the latter's discontinued development. Selpercatinib stands as a validated and effective targeted therapy for patients with RET fusion-positive NSCLC and other RET-driven cancers, offering significant and durable clinical benefit. While this compound's dual inhibition of RET and SRC was a rational approach to potentially overcome resistance, its clinical development did not proceed, leaving its ultimate efficacy and safety profile undetermined. For researchers and drug developers, the trajectory of these two agents underscores the challenges in translating preclinical promise into clinical success and highlights the high bar for efficacy and safety set by established agents like selpercatinib in the targeted therapy space.

References

A Comparative Guide to Enbezotinib and Pralsetinib for the Treatment of RET-Altered Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of potent and selective inhibitors against oncogenic driver mutations. For cancers harboring alterations in the Rearranged during Transfection (RET) proto-oncogene, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), selective RET inhibitors have become a cornerstone of treatment. This guide provides an objective comparison of pralsetinib, an approved second-generation RET inhibitor, and enbezotinib (TPX-0046), a next-generation investigational RET/SRC inhibitor, based on available preclinical and clinical data.

Mechanism of Action: Targeting the RET Signaling Cascade

Constitutive activation of the RET receptor tyrosine kinase, through fusions or point mutations, drives oncogenesis by activating downstream signaling pathways like MAPK/ERK and PI3K/AKT, which are crucial for cell proliferation and survival.[1]

Pralsetinib is a highly potent and selective ATP-competitive inhibitor of the RET kinase.[1][2][3] It binds to the ATP-binding site within the RET kinase domain, blocking autophosphorylation and preventing the activation of downstream signaling cascades.[1] Its high selectivity for RET over other kinases, such as VEGFR2, is a key characteristic, potentially leading to a more favorable safety profile compared to older multi-kinase inhibitors.[1][2][4]

This compound (TPX-0046) is an investigational, orally bioavailable, selective dual inhibitor of RET and SRC family tyrosine kinases.[5] Its mechanism involves the direct inhibition of RET fusions and mutations.[5] Furthermore, by inhibiting SRC, this compound has the potential to overcome bypass resistance mechanisms, a known challenge with targeted therapies.[5] SRC upregulation has been observed in tumors with acquired resistance to other RET inhibitors.[5] this compound is designed to be effective against cancers that have developed resistance to first- and second-generation RET inhibitors.[6]

RET_Signaling_Pathway Simplified RET Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor (Dimerized & Activated) RAS RAS RET->RAS P PI3K PI3K RET->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pralsetinib Pralsetinib Pralsetinib->RET This compound This compound (RET/SRC) This compound->RET

Caption: Simplified RET Signaling Pathway and Inhibitor Action.

Preclinical Data: Potency and Selectivity

Preclinical studies are fundamental in defining the potency and selectivity of kinase inhibitors. Pralsetinib has demonstrated high potency against various RET alterations.

Compound Target IC50 (nmol/L) Selectivity
Pralsetinib Wild-Type RET0.3 - 0.4>100-fold more selective for RET over 96% of 371 other kinases tested.[4]
CCDC6-RET Fusion0.3 - 0.4Inhibits DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRb, and FGFR1-2 at clinically relevant concentrations.[4]
This compound Data not publicly availableData not publicly availableDesigned as a dual RET/SRC inhibitor.[5]

Table 1: Comparison of In Vitro Kinase Inhibitory Activity. Data for this compound is limited due to its investigational stage.

Clinical Efficacy in RET-Altered Cancers

Clinical trials provide the ultimate measure of a drug's efficacy and safety. Pralsetinib has been extensively studied in the multi-cohort, Phase I/II ARROW trial. Data for this compound is emerging from the Phase I/II SWORD-1 study.

RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

Metric Pralsetinib (ARROW Study) [7][8]This compound (SWORD-1 Study) [9]
Patient Population N=281 (Safety), N=259 (Efficacy)N=21 (RET-altered NSCLC or MTC)
Overall Response Rate (ORR) 70.3% (Overall)2 of 5 RET TKI-naïve patients had confirmed partial responses.
Median Duration of Response (DOR) 19.1 months5.6 and 5.8+ months for the 2 responding patients.
Median Progression-Free Survival (PFS) 13.1 monthsData not mature.
Median Overall Survival (OS) 44.3 monthsData not mature.

Table 2: Clinical Efficacy in RET Fusion-Positive NSCLC. Note that patient numbers and trial maturity are significantly different.

RET-Mutant Medullary Thyroid Cancer (MTC)

Metric Pralsetinib (ARROW Study) [10]This compound (SWORD-1 Study) [9]
Patient Population Treatment-naïve & Previously TreatedIncluded in a cohort of 21 RET-altered NSCLC or MTC patients.
Overall Response Rate (ORR) 74% (Treatment-naïve)Data not specifically reported for MTC subgroup.
60% (Previously Treated)
Disease Control Rate (DCR) Data not specifiedData not specified

Table 3: Clinical Efficacy in RET-Mutant Medullary Thyroid Cancer.

Other RET Fusion-Positive Solid Tumors

Pralsetinib has shown broad, tissue-agnostic anti-tumor activity. In a cohort of patients with various RET fusion-positive solid tumors (excluding NSCLC and thyroid cancer), pralsetinib demonstrated an ORR of 57% and a median PFS of 7.4 months.[11][12][13]

Safety and Tolerability Profile

The safety profile is a critical differentiator for targeted therapies.

Adverse Event (Any Grade) Pralsetinib (ARROW - NSCLC) [7][8]This compound (SWORD-1)
Increased AST46%Data not publicly available in this format.
Anemia43%Reported to have a "generally tolerable safety profile."[14]
Increased ALT35%
Hypertension27%
Constipation26%
Grade ≥3 Treatment-Related AEs 66%
Discontinuation due to TRAEs 6%
Specific Safety Concerns A warning has been issued for a risk of severe and fatal infections.[15]

Table 4: Common Treatment-Related Adverse Events (TRAEs). Comprehensive safety data for this compound is not yet available.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

1. In Vitro Kinase Inhibition Assay

This assay measures the direct ability of a compound to inhibit the enzymatic activity of the target kinase.

  • Objective: To determine the IC50 value of this compound and pralsetinib against RET kinase.

  • Methodology:

    • Reagents: Recombinant human RET kinase, a suitable peptide substrate (e.g., IGF-1Rtide), ATP, and the test compounds (pralsetinib, this compound).[16]

    • Procedure: The assay is typically performed in a 96-well plate format.[16][17]

    • A reaction mixture is prepared containing the RET enzyme, the peptide substrate, and assay buffer.[17]

    • Serial dilutions of the inhibitor (or DMSO as a control) are added to the wells.

    • The kinase reaction is initiated by adding a specific concentration of ATP.[17]

    • The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.[17][18]

    • Detection: The amount of ATP consumed (which is inversely proportional to kinase inhibition) is quantified using a luminescence-based detection reagent, such as the Kinase-Glo® MAX assay.[16] The luminescent signal is read using a plate reader.

    • Analysis: The data is normalized to controls, and IC50 curves are generated by plotting inhibitor concentration against the percentage of kinase activity inhibition.

2. Cell Viability / Proliferation Assay

This assay assesses the effect of a compound on the viability and growth of cancer cells harboring specific RET alterations.

Cell_Viability_Workflow Workflow for Cell-Based Proliferation Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed RET-mutant cancer cells in 96-well plates B 2. Incubate cells (e.g., 24 hours) to allow attachment A->B C 3. Prepare serial dilutions of this compound/ Pralsetinib B->C D 4. Treat cells with compounds for a set duration (e.g., 72h) C->D E 5. Add viability reagent (e.g., MTS, CellTiter-Glo) D->E F 6. Incubate and measure signal (Absorbance/ Luminescence) E->F G 7. Calculate IC50 values and plot dose-response curves F->G

Caption: Workflow for a Cell-Based Proliferation Assay.
  • Objective: To determine the potency of this compound and pralsetinib in inhibiting the proliferation of RET-driven cancer cell lines.

  • Methodology:

    • Cell Culture: RET-fusion positive (e.g., CCDC6-RET) or RET-mutant (e.g., M918T) cancer cell lines are cultured under standard conditions.

    • Plating: Cells are seeded into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[19]

    • Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, pralsetinib) or vehicle control (DMSO).[20]

    • Incubation: Plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).[20]

    • Viability Measurement: A viability reagent is added to each well. Common methods include:

      • MTS/MTT Assays: These colorimetric assays measure the metabolic activity of viable cells, which convert a tetrazolium salt into a colored formazan product.[20][21] Absorbance is read on a plate reader.

      • ATP-based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[21] Luminescence is measured.

    • Data Analysis: Results are normalized to the vehicle-treated control cells to determine the percentage of viability. Dose-response curves are generated to calculate the IC50 (the concentration of drug that inhibits cell growth by 50%).

Conclusion

Pralsetinib is an established, potent, and selective RET inhibitor with proven clinical efficacy and a manageable safety profile across various RET-altered malignancies.[7][10][12] It represents a significant advancement over older multi-kinase inhibitors.

This compound is a promising next-generation agent with a dual RET/SRC inhibitory mechanism designed to address acquired resistance.[5][6] Initial clinical data shows early signals of activity, but comprehensive efficacy and safety data are still forthcoming from ongoing clinical trials.

For the research and drug development community, the key distinction lies in their generational status and strategic design. Pralsetinib serves as a benchmark for selective RET inhibition, while this compound represents a rational approach to overcoming the clinical challenge of therapeutic resistance. Future head-to-head comparisons and mature data from the this compound clinical program will be critical to fully define its role in the treatment paradigm for RET-driven cancers.

References

Enbezotinib's Impact on SRC Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Enbezotinib's preclinical data against established SRC inhibitors.

This compound (TPX-0046) is an investigational dual inhibitor of both the RET (Rearranged during Transfection) proto-oncogene and SRC (Proto-oncogene tyrosine-protein kinase Src) family kinases.[1][2] While its development was discontinued, analysis of its preclinical data, particularly concerning its effects on SRC signaling, provides valuable insights for researchers in the field of oncology and signal transduction.[3] This guide offers a comparative overview of this compound's activity against well-characterized SRC inhibitors: dasatinib, saracatinib, and bosutinib.

Kinase Inhibitory Potency

This compound has been reported to possess "low nanomolar potency" against SRC in enzymatic assays.[4] While a precise IC50 value for SRC is not publicly available, it is known to inhibit 39 different tyrosine kinases by more than 50% at a concentration of 26 nM, suggesting significant activity.[5] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound's comparators against SRC and other relevant kinases.

InhibitorSRC IC50 (nM)Other Key Targets (IC50, nM)
This compound (TPX-0046) Low nanomolar potencyRET (0.26)[5]
Dasatinib 0.5 - 0.8ABL (<1), c-Kit (79)[1][6]
Saracatinib 2.7c-Yes, Fyn, Lyn, Blk, Fgr, Lck (4-10)[7]
Bosutinib 1.2 - 3.8ABL (1)[3][8][9]

Cellular Effects and Impact on SRC Signaling

Inhibition of SRC kinase activity disrupts multiple downstream signaling pathways integral to cancer cell proliferation, survival, migration, and invasion. The following table compares the observed cellular effects of this compound and its alternatives.

InhibitorEffect on SRC PhosphorylationDownstream Pathways AffectedCellular Outcomes
This compound (TPX-0046) Expected to inhibit SRC phosphorylation.RET signalingInhibition of cell growth in RET-driven cancers.[1][4]
Dasatinib Inhibits SRC autophosphorylation (pY416).FAK, p130CAS, STAT3, AKTInduces G1 cell cycle arrest, apoptosis; inhibits cell adhesion, migration, and invasion.[10][11]
Saracatinib Inhibits SRC activation (pY419).EGFR, FAKInduces G1/S phase cell cycle arrest; reduces cell migration and invasion.[7][12]
Bosutinib Abrogates SRC phosphorylation.PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT3Inhibits cell proliferation, migration, and invasion; enhances cytotoxicity of other chemotherapeutic agents.[8][13]

Experimental Protocols

To aid in the validation and comparison of SRC inhibitors, detailed methodologies for key experiments are provided below.

Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of a compound on SRC kinase activity.

  • Reagents: Recombinant human SRC kinase, biotinylated peptide substrate (e.g., poly(Glu,Tyr) 4:1), ATP, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.5 mM Na3VO4), and test compounds (this compound, Dasatinib, etc.).

  • Procedure:

    • Add SRC kinase, peptide substrate, and varying concentrations of the test compound to a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Detect the amount of phosphorylated substrate using a suitable method, such as a europium-labeled anti-phosphotyrosine antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Calculate the IC50 value from the dose-response curve.

Western Blot for SRC Phosphorylation

This experiment assesses the ability of an inhibitor to block SRC activation within a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer) to 70-80% confluency.

    • Treat the cells with varying concentrations of the SRC inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SRC (e.g., pY416) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total SRC and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the SRC inhibitor for 24-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Impact of this compound

The following diagrams illustrate the SRC signaling pathway and a typical experimental workflow for validating an SRC inhibitor like this compound.

SRC_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Integrin Integrin Integrin->SRC FAK FAK SRC->FAK RAS RAS SRC->RAS STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K This compound This compound This compound->SRC Migration Migration FAK->Migration RAF RAF RAS->RAF Proliferation Proliferation STAT3->Proliferation AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival AKT->Survival

Caption: SRC signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Assays Kinase_Assay Kinase Assay (IC50 Determination) Western_Blot Western Blot (SRC Phosphorylation) Kinase_Assay->Western_Blot Confirms Target Engagement Cell_Viability Cell Viability Assay (MTT) Western_Blot->Cell_Viability Links Target Inhibition to Cellular Effect Migration_Assay Migration/Invasion Assay Cell_Viability->Migration_Assay Cell_Cycle Cell Cycle Analysis Migration_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay Cell_Cycle->Apoptosis_Assay Inhibitor SRC Inhibitor (e.g., this compound) Inhibitor->Kinase_Assay

Caption: Experimental workflow for validating SRC inhibitor efficacy.

References

Enbezotinib: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of Enbezotinib (TPX-0046) against other notable kinase inhibitors targeting the RET signaling pathway. This analysis is supported by available experimental data to inform target validation and preclinical development.

This compound is a potent, orally bioavailable, multi-targeted kinase inhibitor with primary activity against RET (Rearranged during Transfection) and SRC proto-oncogene tyrosine kinases. Its development is aimed at overcoming resistance to earlier generations of RET inhibitors. Understanding its selectivity and off-target effects is crucial for predicting both its therapeutic efficacy and potential toxicities.

Kinase Inhibition Profiling: A Comparative Overview

To contextualize the selectivity of this compound, this guide compares its off-target profile with those of other prominent RET inhibitors: the highly selective agents Selpercatinib and Pralsetinib, and the multi-kinase inhibitors Vandetanib and Cabozantinib.

While comprehensive, directly comparable kinome scan data for this compound in the public domain is limited, available information indicates it is a selective inhibitor. One study noted that while selective for RET, this compound does inhibit 39 other tyrosine kinases by more than 50% at a concentration of 26 nM. For the purpose of this comparative guide, we will present the available data for this compound alongside a detailed analysis of the cross-reactivity profiles of its alternatives, based on publicly available kinome scan data.

The following tables summarize the percentage of inhibition of a panel of kinases by Selpercatinib, Pralsetinib, Cabozantinib, and Vandetanib at a concentration of 1 µM. This concentration is often used in initial large-scale screens to identify potential off-target interactions. Kinases with significant inhibition (typically >80-90%) are more likely to be relevant off-targets in a cellular context.

Data Presentation: Comparative Kinome Scan Data

Table 1: Cross-Reactivity Profile of Selpercatinib (1 µM)

Kinase TargetInhibition (%)Kinase TargetInhibition (%)Kinase TargetInhibition (%)
RET99FLT385Other Kinases<50
RET(V804M)98
RET(M918T)99

Table 2: Cross-Reactivity Profile of Pralsetinib (1 µM)

Kinase TargetInhibition (%)Kinase TargetInhibition (%)Kinase TargetInhibition (%)
RET100FLT4(VEGFR3)68Other Kinases<50
RET(V804M)100KDR(VEGFR2)65
RET(M918T)100

Table 3: Cross-Reactivity Profile of Cabozantinib (1 µM)

Kinase TargetInhibition (%)Kinase TargetInhibition (%)Kinase TargetInhibition (%)
MET100AXL99FLT4(VEGFR3)100
KDR(VEGFR2)100RET99TIE2(TEK)99
KIT100FLT398MER(MERTK)97
FLT1(VEGFR1)100TRKA(NTRK1)96TRKB(NTRK2)95
TRKC(NTRK3)93DDR191DDR289

Table 4: Cross-Reactivity Profile of Vandetanib (1 µM)

Kinase TargetInhibition (%)Kinase TargetInhibition (%)Kinase TargetInhibition (%)
KDR(VEGFR2)100RET100FLT4(VEGFR3)99
EGFR98TIE2(TEK)88SRC85
YES182FYN79LCK75
FGR72BRK(PTK6)69

Signaling Pathways and Experimental Workflows

To visualize the biological context of this compound and its targets, as well as the experimental approaches used for kinase profiling, the following diagrams are provided.

cluster_pathway Simplified RET Signaling Pathway cluster_inhibitors Inhibitor Primary Targets RTK RET Receptor Tyrosine Kinase RAS_RAF RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway RTK->PI3K_AKT STAT JAK-STAT Pathway RTK->STAT SRC SRC Family Kinases SRC->PI3K_AKT SRC->STAT Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation This compound This compound This compound->RTK Inhibits This compound->SRC Inhibits Selpercatinib Selpercatinib Selpercatinib->RTK Inhibits Pralsetinib Pralsetinib Pralsetinib->RTK Inhibits Multi_Kinase Vandetanib, Cabozantinib Multi_Kinase->RTK Inhibits

Figure 1: Simplified RET and SRC Signaling Pathways and Inhibitor Targets.

cluster_workflow KINOMEscan Experimental Workflow Test_Compound Test Compound (e.g., this compound) Assay Competitive Binding Assay Test_Compound->Assay Kinase_Library Immobilized Kinase Library (~468 kinases) Kinase_Library->Assay Ligand Biotinylated Ligand Ligand->Assay Detection Signal Detection (e.g., qPCR, Luminescence) Assay->Detection Data_Analysis Data Analysis (% Inhibition) Detection->Data_Analysis

Figure 2: Generalized Workflow for a Competitive Binding-Based Kinase Assay.

Experimental Protocols

The cross-reactivity data presented in this guide are typically generated using high-throughput screening platforms. Below are detailed methodologies for common kinase profiling assays.

KINOMEscan™ Assay (DiscoverX-style)

This is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of human kinases.

  • Principle: The assay measures the amount of a specific kinase that is captured by an immobilized ligand in the presence or absence of a test compound. A DNA-tagged kinase is incubated with the test compound and a biotinylated small molecule ligand that is immobilized on streptavidin-coated beads. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower amount of kinase captured on the beads.

  • Procedure:

    • A panel of DNA-tagged recombinant human kinases is used.

    • Each kinase is incubated with the test compound (e.g., at a fixed concentration of 1 µM) and a broadly active, immobilized, biotinylated ligand.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of a DMSO vehicle. The percentage inhibition is calculated as: 100 - %Ctrl.

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format to measure inhibitor binding to the kinase active site.

  • Principle: The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is labeled with a Europium (Eu) chelate, and when the Alexa Fluor™ 647-labeled tracer binds to the kinase, it brings the donor (Eu) and acceptor (Alexa Fluor™ 647) into close proximity, resulting in a high FRET signal. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • A purified, tagged (e.g., GST- or His-tagged) kinase is incubated with a Eu-labeled anti-tag antibody.

    • The test compound is serially diluted and added to the kinase-antibody mixture.

    • A fixed concentration of the Alexa Fluor™ 647-labeled tracer is added to initiate the binding competition.

    • The reaction is incubated at room temperature to reach equilibrium.

    • The TR-FRET signal is read on a compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

    • The ratio of the acceptor to donor emission is calculated, and the percentage inhibition is determined relative to controls.

ADP-Glo™ Kinase Assay (Promega)

This is a universal, luminescence-based kinase activity assay that measures the amount of ADP produced during a kinase reaction.

  • Principle: The assay quantifies kinase activity by measuring the amount of ADP produced. It is a two-step process. First, after the kinase reaction is complete, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the ADP back to ATP and then uses a luciferase/luciferin reaction to measure the amount of newly synthesized ATP. The light output is proportional to the ADP concentration, and therefore, the kinase activity.

  • Procedure:

    • The kinase reaction is set up with the kinase, substrate, ATP, and the test inhibitor at various concentrations.

    • The reaction is incubated to allow for substrate phosphorylation.

    • The ADP-Glo™ Reagent is added to stop the reaction and deplete the unused ATP.

    • The plate is incubated to ensure complete ATP depletion.

    • The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a luminometer.

    • The percentage inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal of the uninhibited control.

Conclusion

This comparative guide provides a snapshot of the cross-reactivity profile of this compound in the context of other RET inhibitors. While this compound is designed for potent RET and SRC inhibition, a comprehensive understanding of its full kinome profile is essential for anticipating its complete biological effects. The detailed experimental protocols provided offer a foundation for researchers to conduct their own comparative studies. As more quantitative data for this compound becomes publicly available, this guide will be updated to provide a more direct and comprehensive comparison.

Enbezotinib: A Head-to-Head Comparison with Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (formerly TPX-0046) is a novel, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target both rearranged during transfection (RET) and SRC family kinases.[1] Alterations in the RET proto-oncogene are known drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] The dual inhibition of RET and SRC was intended to provide a therapeutic advantage, potentially overcoming resistance mechanisms observed with other RET-targeted therapies.[1] However, the clinical development of this compound was discontinued in May 2023 due to an adverse risk-benefit profile observed in the Phase 1/2 SWORD-1 trial.[4] This guide provides a comprehensive head-to-head comparison of this compound with other relevant TKIs, supported by available preclinical and clinical data.

Data Presentation

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
Kinase TargetThis compound (TPX-0046)Selpercatinib (LOXO-292)Pralsetinib (BLU-667)DasatinibBosutinibSaracatinib (AZD0530)
RET (Wild-Type) Low nM potencyPotentPotent---
KIF5B-RET ~1 nM (Cell Proliferation)-----
CCDC6-RET < 10 nM (pRET Inhibition)-----
RET V804M (Gatekeeper) PotentEffectiveEffective---
RET G810R/C/S (Solvent Front) 1-17 nM (Cell Proliferation)ResistantResistant---
SRC Potent--PotentPotent2.7 nM
ABL ---PotentPotent30 nM
VEGFR2/KDR Spared>100-fold selective vs RET87-fold selective vs RET---

Data compiled from multiple preclinical studies.[5][6][7][8][9][10] Exact IC50 values for direct comparison are not always available in the public domain. "Potent" indicates low nanomolar activity as described in the cited literature.

Table 2: Preclinical Antitumor Activity of this compound
Cancer ModelRET AlterationTreatmentOutcome
Ba/F3 XenograftKIF5B-RET5 mg/kg this compound (single dose)>80% inhibition of RET phosphorylation[5]
Ba/F3 XenograftKIF5B-RET G810R5 mg/kg BID this compoundTumor regression[5]
TT Cell-derived XenograftRET C634W5 mg/kg BID this compoundTumor regression[5]
NSCLC PDX (CTG-0838)KIF5B-RET5 mg/kg BID this compoundTumor regression[5]
CRC PDX (CR1520)NCOA4-RET5 mg/kg BID this compoundTumor regression[5]

PDX: Patient-Derived Xenograft; CRC: Colorectal Cancer

Table 3: Initial Clinical Efficacy from SWORD-1 Trial (NCT04161391)
Patient PopulationNumber of PatientsOutcome
RET TKI-Naïve54 patients showed tumor regressions of -42%, -37%, -23%, and -3%. Two confirmed partial responses.[11][12]
RET TKI-Pretreated93 patients showed tumor regressions of -44%, -27%, and -17%.[11][12]

Note: This is early data from a discontinued trial and should be interpreted with caution.

Signaling Pathways and Mechanism of Action

This compound was designed as a dual inhibitor of RET and SRC.

RET Signaling Pathway: The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival.[13] Activating mutations or fusions in RET lead to constitutive, ligand-independent signaling.[2]

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K Ligand Ligand (e.g., GDNF) Coreceptor Co-receptor (e.g., GFRα) Ligand->Coreceptor Coreceptor->RET Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->RET Inhibition

Caption: Canonical RET Signaling Pathway and Inhibition by this compound.

SRC Signaling Pathway and Rationale for Dual Inhibition: SRC is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, migration, and survival.[14] It can also mediate signaling crosstalk with other receptor tyrosine kinases like EGFR.[15] In the context of RET-driven cancers, SRC activation may contribute to resistance to RET-specific inhibitors. By inhibiting both RET and SRC, this compound was hypothesized to provide a more durable antitumor response.[1]

SRC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Activation FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 Gene_Expression Gene Expression (Proliferation, Migration, Survival) FAK->Gene_Expression STAT3->Gene_Expression This compound This compound This compound->SRC Inhibition

Caption: Simplified SRC Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cell lines harboring specific RET alterations (e.g., KIF5B-RET, CCDC6-RET, or various point mutations) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • TKI Treatment: Cells are treated with a serial dilution of this compound or other TKIs (typically ranging from 0.1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) is also included.

  • Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt solution is added to each well. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The absorbance values are normalized to the vehicle control, and IC50 values (the concentration of the inhibitor that causes 50% inhibition of cell growth) are calculated using non-linear regression analysis.

Western Blot for Kinase Phosphorylation

This technique is used to detect the phosphorylation status of specific kinases (e.g., RET, SRC) and their downstream targets, providing a direct measure of inhibitor activity.

Methodology:

  • Cell Lysis: Cells treated with TKIs for a specified time are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-RET, anti-phospho-SRC) and total protein antibodies for loading control.

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating and comparing TKIs.

TKI_Workflow cluster_invivo In Vivo Evaluation start Start: TKI Candidates (this compound vs. Others) invitro In Vitro Screening start->invitro kinase_assay Biochemical Kinase Assays (IC50 Determination) invitro->kinase_assay cell_viability Cell Viability Assays (Cancer Cell Lines) invitro->cell_viability western_blot Western Blot (Target Phosphorylation) invitro->western_blot invivo In Vivo Efficacy Studies end End: Lead Candidate Selection kinase_assay->invivo cell_viability->invivo western_blot->invivo xenograft Xenograft Models (Tumor Growth Inhibition) pdx Patient-Derived Xenograft (PDX) Models pdx->end toxicity Toxicity Studies toxicity->end

References

Benchmarking Enbezotinib: A Comparative Analysis Against First-Generation RET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Enbezotinib (TPX-0046), a novel investigational RET/SRC inhibitor, against a panel of first-generation multi-kinase inhibitors with anti-RET activity. The information presented herein, supported by preclinical data, is intended to offer a comprehensive resource for researchers in the field of oncology and drug development.

Executive Summary

The landscape of targeted therapy for RET-altered cancers has evolved from multi-kinase inhibitors (MKIs) with incidental anti-RET activity to highly selective RET inhibitors. This compound is a next-generation inhibitor designed to potently and selectively target RET fusions and mutations, including those conferring resistance to earlier therapies. This guide benchmarks this compound's preclinical profile against first-generation RET inhibitors, highlighting key differences in potency, selectivity, and cellular activity.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and first-generation RET inhibitors against wild-type RET and other relevant kinases. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various sources and experimental conditions may differ.

InhibitorRET (wild-type) IC50 (nM)VEGFR2 IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
This compound (TPX-0046) 0.26 [1]>50% inhibition at 26 nM for 39 other kinases[1]SRC family kinases[2]
Cabozantinib5.2[1]0.035[3]MET (1.3), AXL, KIT, TIE2[1][3]
Vandetanib130[4]40[4]EGFR (500), VEGFR-3 (110)[4]
LenvatinibNot explicitly found4 (KDR)FGFR1-4, PDGFRα, KIT[5]
Ponatinib25.8[6]1.5[6]BCR-ABL (0.37-2.0), FGFR (2.2), PDGFR (1.1), SRC (5.4), KIT (12.5)[6][7]
Sorafenib43[8]90[8]RAF-1 (6), B-RAF (22), PDGFRβ (57), c-Kit (68), FLT-3 (58)[8]
Regorafenib1.5[9][10]4.2[9][10]VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), Kit (7), Raf-1 (2.5)[9][10]
SunitinibNot explicitly found80 (Flk-1)[5]PDGFRβ (2), c-Kit[5]
Alectinib4.8[11][12]Not a primary targetALK (1.9)[11][12]
Table 2: Cellular Activity of RET Inhibitors

This table presents the cellular potency of the inhibitors in cell lines harboring RET alterations.

InhibitorCell LineRET AlterationCellular IC50 (nM)
This compound (TPX-0046) Ba/F3Wild-type RET21.9 (p-RET inhibition)[1]
Ba/F315 RET mutants2.69 - 108 (p-RET inhibition)[1]
CabozantinibTTC634W85 (p-RET inhibition)[3]
CCDC6-RET fusion-positive papillary thyroid cancer cell lineCCDC6-RET60[13]
PonatinibBa/F3KIF5B-RET16[14]
Ba/F3NCOA4-RET6[14]
Ba/F3CCDC6-RET21[14]
SorafenibTTC634W~50 (RET kinase activity)[15]
VandetanibRET fusion-driven cell linesVarious RET fusionsSimilar low nanomolar range across lines

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are performed to determine the direct inhibitory activity of a compound against a purified kinase enzyme. A common method is the radiometric assay or fluorescence-based assays like LanthaScreen™.

  • Reagents : Purified recombinant human RET kinase domain, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP (often radiolabeled with ³²P or ³³P for radiometric assays), and a suitable substrate (e.g., a synthetic peptide).

  • Procedure :

    • The kinase reaction is initiated by mixing the RET enzyme, the test inhibitor at various concentrations, and the substrate in the kinase buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is then stopped, often by adding a stop solution (e.g., EDTA).

  • Detection :

    • Radiometric Assay : The phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane which binds the peptide substrate. The amount of incorporated radioactivity is then quantified using a phosphorimager.

    • Fluorescence-Based Assay (e.g., LanthaScreen™) : These assays utilize Fluorescence Resonance Energy Transfer (FRET). A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. Inhibition by a compound disrupts this binding, leading to a decrease in the FRET signal.

  • Data Analysis : The kinase activity is measured at each inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture : Cancer cell lines harboring specific RET alterations are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment : The cells are then treated with a range of concentrations of the test inhibitor or a vehicle control (e.g., DMSO).

  • Incubation : The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.

  • MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation : Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The plates are incubated for another few hours to allow formazan formation.

  • Solubilization : A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Cellular RET Phosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of the RET kinase within a cellular context.

  • Cell Culture and Treatment : Cells expressing the RET receptor (either wild-type or a specific mutant/fusion) are cultured and then treated with various concentrations of the inhibitor for a defined period.

  • Cell Lysis : After treatment, the cells are washed and then lysed in a buffer containing detergents and, critically, phosphatase inhibitors to preserve the phosphorylation status of the proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Detection Methods :

    • Western Blotting : Equal amounts of protein from each lysate are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated RET (p-RET). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, typically via chemiluminescence. The membrane can be stripped and re-probed with an antibody for total RET to confirm equal loading.

    • ELISA (Enzyme-Linked Immunosorbent Assay) : A sandwich ELISA can be used for higher throughput. A capture antibody specific for total RET is coated on a microplate. The cell lysates are added, and the RET protein is captured. A detection antibody that specifically recognizes phosphorylated tyrosine residues is then added, followed by an enzyme-linked secondary antibody and a substrate to generate a measurable signal.

  • Data Analysis : The level of RET phosphorylation is quantified and normalized to the total RET protein level. The IC50 value for the inhibition of cellular RET phosphorylation is then calculated from the dose-response curve.

Mandatory Visualization

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Ligand (GDNF) Ligand (GDNF) Co-receptor (GFRα) Co-receptor (GFRα) RET Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Co-receptor (GFRα)->RET Receptor:ext Binding & Dimerization RAS RAS RET Receptor:int->RAS pY1062 PI3K PI3K RET Receptor:int->PI3K pY1062 PLCγ PLCγ RET Receptor:int->PLCγ pY1015 STAT3 STAT3 RET Receptor:int->STAT3 pY RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Growth/Differentiation Cell Growth/Differentiation Transcription Factors->Cell Growth/Differentiation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation IP3 + DAG IP3 + DAG PLCγ->IP3 + DAG Ca2+ release + PKC Ca2+ release + PKC IP3 + DAG->Ca2+ release + PKC Cellular Responses Cellular Responses Ca2+ release + PKC->Cellular Responses Gene Transcription Gene Transcription STAT3->Gene Transcription This compound This compound This compound->RET Receptor:int Inhibition First-Gen Inhibitors First-Gen Inhibitors First-Gen Inhibitors->RET Receptor:int Inhibition VEGFR2 VEGFR2 First-Gen Inhibitors->VEGFR2 Off-target Inhibition

Caption: Simplified RET signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination vs. RET & other kinases) Cell_Viability Cell-Based Viability Assay (MTT) (IC50 in RET-driven cell lines) Kinase_Assay->Cell_Viability Phospho_Assay Cellular RET Phosphorylation Assay (Confirmation of on-target inhibition) Cell_Viability->Phospho_Assay Data_Analysis Comparative Data Analysis (Potency & Selectivity) Phospho_Assay->Data_Analysis Xenograft Xenograft Tumor Models (Efficacy in mice with RET-driven tumors) PD_Analysis Pharmacodynamic Analysis (Target modulation in tumor tissue) Xenograft->PD_Analysis Lead_Optimization Lead Optimization/ Clinical Candidate Selection PD_Analysis->Lead_Optimization Phase_I Phase I Clinical Trial (Safety, Tolerability, PK/PD) Phase_II Phase II Clinical Trial (Preliminary Efficacy) Phase_I->Phase_II End End Phase_II->End Start Start Compound_Synthesis Compound Synthesis (this compound & First-Gen Inhibitors) Start->Compound_Synthesis Compound_Synthesis->Kinase_Assay Data_Analysis->Xenograft Lead_Optimization->Phase_I

Caption: General experimental workflow for inhibitor benchmarking.

References

Validating Enbezotinib's In Vitro Promise in Live Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data provides a comparative look at the in vivo validation of Enbezotinib's in vitro findings. This guide offers researchers, scientists, and drug development professionals a detailed examination of this compound's performance against other RET inhibitors in various cancer models, supported by experimental data and methodologies.

This compound (TPX-0046) is an investigational, orally bioavailable, dual inhibitor of the proto-oncogene receptor tyrosine kinase RET and SRC family tyrosine kinases.[1] In vitro studies have demonstrated its potent activity against wild-type RET and a range of RET mutations and fusions, including those that confer resistance to other RET inhibitors.[2][3] This guide delves into the in vivo studies that substantiate these in vitro findings, providing a clear comparison with other RET-targeted therapies.

In Vitro Activity of this compound and Comparators

This compound has shown potent inhibition of wild-type RET with an IC50 of 0.26 nM.[3] Its efficacy extends to various RET mutants, with IC50 values ranging from 2.69 to 108 nM in Ba/F3 cells.[3] The dual inhibition of both RET and SRC kinases is a key feature of this compound, potentially overcoming resistance mechanisms observed with other RET inhibitors.[1]

DrugTarget(s)Wild-Type RET IC50 (nM)Mutant RET IC50 Range (nM)SRC Family Kinase Inhibition
This compound (TPX-0046) RET, SRC 0.26 [3]2.69 - 108 [3]Yes [1]
SelpercatinibRETData not specifiedData not specifiedNo
PralsetinibRETData not specifiedData not specifiedNo
CabozantinibRET, VEGFR, MET, AXLData not specifiedData not specifiedYes
VandetanibRET, VEGFR, EGFRData not specifiedData not specifiedNo

In Vivo Efficacy: this compound vs. Alternatives in Xenograft Models

In vivo studies are crucial for validating the therapeutic potential observed in vitro. This compound has demonstrated significant anti-tumor activity in various preclinical models.

This compound In Vivo Performance

In mouse xenograft models, this compound administered at doses of 2-5 mg/kg twice daily for 27 days resulted in a notable decrease in tumor size.[4] Preclinical studies have highlighted its activity in RET-driven cell-derived and patient-derived xenograft (PDX) tumor models, including those harboring the RET G810R solvent-front mutation, which can confer resistance to other RET inhibitors.[2]

Comparative In Vivo Efficacy

Direct head-to-head in vivo comparisons are essential for evaluating the relative efficacy of different inhibitors. While simultaneous comparative studies are not always available, data from similar xenograft models provide valuable insights.

DrugCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound (TPX-0046) RET-driven xenografts (including G810R mutant)2-5 mg/kg, BIDDecreased tumor size[2][4]
CabozantinibNCOA4-RET fusion xenograft30 mg/kg & 60 mg/kg, QDSignificant tumor growth inhibition[5]
CabozantinibΔRET fusion xenograft30 mg/kg & 60 mg/kg, QDSignificant tumor growth inhibition[5]
CabozantinibNeuroendocrine prostate cancer PDX30 mg/kgSignificantly decreased tumor volume[6]
VandetanibAnaplastic thyroid cancer xenograftNot specifiedSignificant reduction in tumor volume[7]
Selpercatinib--Data primarily from clinical trials-
Pralsetinib--Data primarily from clinical trials-

Note: TGI data is often presented as a percentage, but specific values for this compound were not available in the searched literature. The provided information indicates a qualitative decrease in tumor size. For Cabozantinib and Vandetanib, the studies reported significant inhibition without specifying the exact TGI percentage in the abstracts.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental designs, the following diagrams illustrate the key signaling pathways and workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RET->Downstream_Signaling Activates SRC SRC Family Kinases SRC->Downstream_Signaling Activates Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Signaling->Gene_Expression This compound This compound This compound->RET Inhibits This compound->SRC Inhibits

Figure 1: this compound's dual inhibition of RET and SRC signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines (RET-altered) IC50_Assay IC50 Determination (this compound vs. Alternatives) Cell_Culture->IC50_Assay Xenograft Establish Xenograft Models (Cell-derived or PDX) IC50_Assay->Xenograft Informs in vivo study design Treatment Drug Administration (this compound, Alternatives, Vehicle) Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Analysis Data Analysis (TGI, Statistical Significance) Tumor_Measurement->Analysis

Figure 2: General experimental workflow for validating in vitro findings in in vivo models.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials: Recombinant human RET or SRC kinase, ATP, appropriate substrate (e.g., a peptide with a tyrosine phosphorylation site), kinase buffer, test compounds (this compound and alternatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A kinase reaction is set up containing the kinase, buffer, and the test compound at various concentrations.

    • The reaction is initiated by adding ATP and the substrate.

    • The mixture is incubated at a specified temperature for a set period to allow for phosphorylation.

    • A detection reagent is added to measure the kinase activity, often by quantifying the amount of ADP produced.

    • Luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study (General Protocol)

Xenograft models are instrumental in assessing the anti-tumor efficacy of a drug in a living organism.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: Human cancer cells with specific RET alterations are subcutaneously injected into the flanks of the mice. For patient-derived xenografts (PDX), tumor fragments from a patient are implanted.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (vehicle control, this compound, and comparator drugs).

  • Drug Administration: The drugs are administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once or twice daily).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Conclusion

The available preclinical data supports the in vitro findings that this compound is a potent inhibitor of RET-driven cancers. Its dual inhibitory action on RET and SRC kinases presents a promising strategy to overcome resistance. While direct comparative in vivo studies with a full panel of RET inhibitors are still emerging, the existing evidence suggests that this compound has significant anti-tumor activity in preclinical models. Further head-to-head in vivo studies will be crucial to definitively establish its therapeutic advantage over other RET-targeted therapies. This guide provides a foundational comparison based on the currently available data to aid researchers in their ongoing evaluation of novel cancer therapeutics.

References

Enbezotinib: A Comparative Analysis of an Investigational RET/SRC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of Enbezotinib's experimental data in the context of established alternatives for RET fusion-positive solid tumors.

This guide provides a detailed comparison of the experimental results for this compound (TPX-0046), an investigational dual inhibitor of the RET proto-oncogene and SRC family tyrosine kinases, against the FDA-approved selective RET inhibitors, Selpercatinib and Pralsetinib. The information is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the reproducibility and clinical potential of these therapies.

Mechanism of Action: Dual vs. Selective Inhibition

This compound was developed to target both RET (Rearranged during Transfection) kinase fusions and mutations, as well as SRC tyrosine kinases. RET fusions are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. The dual-inhibition strategy aimed to not only block the primary oncogenic signaling from RET but also to potentially overcome resistance mechanisms mediated by SRC kinase activation.

In contrast, Selpercatinib and Pralsetinib are highly selective RET kinase inhibitors.[1][2] Their mechanism focuses on potent and specific inhibition of the RET signaling pathway, which has demonstrated significant clinical efficacy and led to their FDA approval for treating patients with RET gene-altered tumors.[3][4]

The signaling cascade below illustrates the central role of RET in activating downstream pathways critical for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways. Both selective and dual inhibitors aim to block these signals at the source.

G cluster_membrane Cell Membrane cluster_inhibitors Therapeutic Intervention cluster_pathways Downstream Signaling Pathways RET RET Receptor Tyrosine Kinase RAS_MAPK RAS/RAF/MEK/ERK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCg PLCγ Pathway RET->PLCg This compound This compound (TPX-0046) This compound->RET Inhibits SRC SRC Kinase This compound->SRC Inhibits Selpercatinib Selpercatinib Selpercatinib->RET Pralsetinib Pralsetinib Pralsetinib->RET SRC->RAS_MAPK SRC->PI3K_AKT Proliferation Cell Proliferation, Growth, Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Simplified RET and SRC signaling pathways and points of inhibition.

Comparative Efficacy: Clinical Trial Data

While this compound showed preliminary antitumor activity in its Phase 1/2 SWORD-1 trial, its development was discontinued.[5][6] In contrast, Selpercatinib and Pralsetinib have demonstrated robust and durable responses in larger registrational trials, LIBRETTO-001 and ARROW, respectively, leading to their regulatory approvals. The following tables summarize the available quantitative data from these key studies.

Table 1: Drug Characteristics and Status
Drug Target(s) Developer Development Status
This compound (TPX-0046) RET, SRCTurning Point TherapeuticsPhase 1/2 (Discontinued)
Selpercatinib (Retevmo®) RETEli Lilly and CompanyFDA Approved[4]
Pralsetinib (Gavreto®) RETBlueprint MedicinesFDA Approved
Table 2: Comparative Clinical Trial Efficacy in RET Fusion-Positive NSCLC
Metric Patient Population This compound (SWORD-1)¹ Selpercatinib (LIBRETTO-001)² Pralsetinib (ARROW)³
Overall Response Rate (ORR) Previously Treated (Platinum chemo)Not fully established62%[7]59%[8]
Treatment-Naïve2/3 TKI-naïve patients had confirmed PRs83%[7]72%[8]
Duration of Response (DoR) Previously TreatedNot established31.6 months[7]22.3 months[8]
Treatment-Naïve5.6 and 5.8+ months for 2 PRs20.3 months[7]Not Reached
Progression-Free Survival (PFS) Previously TreatedNot established26.2 months[9]16.5 months[8]
Treatment-NaïveNot established22.0 months[9]13.0 months[8]
¹Preliminary data from a small number of patients in an early-phase trial.[5] ²Final data from registrational Phase 1/2 trial.[7][9] ³Data from registrational Phase 1/2 trial.[8]

Experimental Protocols and Methodologies

Reproducibility of experimental results is contingent on detailed and consistent methodologies. The clinical trials for these inhibitors followed structured protocols to ensure data integrity.

G cluster_screening Patient Identification cluster_enrollment Trial Enrollment cluster_treatment Intervention cluster_evaluation Assessment Screening Screening of Patients with Advanced/Metastatic Solid Tumors Biomarker Biomarker Testing (NGS, FISH, etc.) for RET Gene Fusions Screening->Biomarker Eligibility Inclusion/Exclusion Criteria Met (e.g., ECOG Status, Prior Therapy) Biomarker->Eligibility RET Fusion Positive Enrollment Patient Enrollment into Trial Cohort Eligibility->Enrollment Dosing Oral Administration of RET Inhibitor (e.g., 400mg QD Pralsetinib) Enrollment->Dosing Tumor_Assessment Tumor Assessments (e.g., CT/MRI scans) at Baseline and Regular Intervals Dosing->Tumor_Assessment Response_Eval Response Evaluation (per RECIST v1.1) Tumor_Assessment->Response_Eval Endpoints Primary & Secondary Endpoints (ORR, DoR, PFS, Safety) Response_Eval->Endpoints

Caption: Generalized workflow for a clinical trial of a RET inhibitor.
This compound (SWORD-1 Trial, NCT04161391)

  • Study Design: A Phase 1/2, open-label, first-in-human study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.

  • Key Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed advanced/metastatic solid tumors harboring oncogenic RET fusions or mutations who had progressed on, were intolerant to, or were ineligible for standard therapy. Patients were required to have an ECOG performance status of ≤ 1 and measurable or evaluable disease per RECIST v1.1.

  • Treatment: Oral administration of TPX-0046 in various dose-escalation cohorts.

  • Primary Endpoints: To determine the maximum tolerated dose (MTD) and/or Recommended Phase 2 Dose (RP2D), and to evaluate the overall safety profile. Preliminary efficacy (ORR) was a secondary objective.

Selpercatinib (LIBRETTO-001 Trial, NCT03157128)
  • Study Design: A Phase 1/2, open-label, multi-cohort basket trial to evaluate the safety and efficacy of Selpercatinib in patients with RET-altered cancers.

  • Key Inclusion Criteria: Patients aged 12 years and older with advanced solid tumors harboring a RET gene alteration. Patients must have progressed on or been intolerant to available standard therapies. An ECOG performance status of 0-2 was required.

  • Treatment: The recommended Phase 2 dose was 160 mg of Selpercatinib taken orally twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity.

  • Primary Endpoint: The primary efficacy measure was Overall Response Rate (ORR) as determined by a blinded independent review committee according to RECIST v1.1.

Pralsetinib (ARROW Trial, NCT03037385)
  • Study Design: A multi-cohort, open-label, Phase 1/2 study to assess the safety, tolerability, and anti-tumor activity of Pralsetinib.[1][2]

  • Key Inclusion Criteria: Patients aged 18 years or older with locally advanced or metastatic solid tumors, including RET fusion-positive NSCLC, and an ECOG performance status of 0-2 (later amended to 0-1).[1][2]

  • Treatment: In the Phase 2 portion, patients received 400 mg of Pralsetinib orally once daily until disease progression, intolerance, or withdrawal of consent.[1][2]

  • Primary Endpoints: The co-primary endpoints for Phase 2 were ORR (assessed by blinded independent central review per RECIST v1.1) and safety.[2]

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Enbezotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for the handling of Enbezotinib, an experimental anticancer medication.[1] Adherence to these protocols is essential to ensure the safety of all researchers, scientists, and drug development professionals. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Due to its potent pharmacological activity as a RET and SRC kinase inhibitor, it should be handled with the utmost care to prevent occupational exposure.[1][3] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Double-gloving with chemotherapy-tested glovesNitrile or latex gloves meeting ASTM D6978 (or equivalent) standards. Change gloves regularly and immediately if contaminated.Prevents skin contact with the compound. Double-gloving provides an extra layer of protection.
Eye Protection Safety goggles with side shields or a face shieldANSI Z87.1 certified.Protects eyes from splashes and airborne particles.[2]
Body Protection Disposable, low-permeability gownSolid-front, back-closing gown made of a material demonstrated to resist permeability by hazardous drugs.[4]Prevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved respiratorAn N95 respirator is recommended for handling powders. For tasks with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.Minimizes the risk of inhaling hazardous drug particles.
Foot Protection Disposable shoe coversWorn over laboratory shoes.Prevents the spread of contamination outside of the designated handling area.

Occupational Exposure Limits

As this compound is an experimental compound, a specific Occupational Exposure Limit (OEL) has not been established. In the absence of a formal OEL, a risk-based approach using occupational exposure banding (OEB) is recommended.[5] Given its potent activity and classification, this compound would likely fall into a high-potency category requiring stringent containment and handling practices to minimize exposure to the lowest reasonably achievable levels. For potent genotoxic compounds, a Threshold of Toxicological Concern (TTC) approach may be considered to establish conservative exposure limits.[6][7]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]

  • The storage area should be clearly labeled with "Hazardous Drug" warning signs.

2. Preparation and Handling:

  • All handling of this compound, especially the powder form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent aerosol generation.

  • Before starting work, ensure the work area is clean and decontaminated.

  • Don all required PPE as specified in the table above.

  • When weighing the powder, use a dedicated and calibrated scale within the containment device.

  • For solubilization, add the solvent slowly to the powder to avoid splashing.

3. Spill Management:

  • In the event of a spill, immediately restrict access to the area.

  • Use a spill kit specifically designed for hazardous drugs.

  • Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.

  • Absorb liquids with an appropriate absorbent material and treat solid spills with a deactivating agent if available and indicated.

  • Clean the spill area thoroughly with a decontaminating solution, followed by a rinse with a neutral detergent and water.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations.

  • Sharps: Needles, syringes, and other sharps should be placed in a puncture-resistant, labeled sharps container.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), labware, and cleaning materials should be placed in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Empty Containers: Empty vials and containers that held this compound should be treated as hazardous waste and disposed of accordingly.

  • All waste containers must be clearly labeled with the contents ("this compound Waste") and the appropriate hazard symbols.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory setting.

Enbezotinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Receive this compound storage Store at appropriate temperature (-20°C powder, -80°C in solvent) start->storage ppe Don Full PPE (Double gloves, Gown, Goggles, Respirator) storage->ppe containment Work in Containment (BSC or CVE) ppe->containment weigh Weigh Powder containment->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill_event Spill Occurs experiment->spill_event dispose_waste Segregate and Dispose of Waste (Solid, Liquid, Sharps) decontaminate->dispose_waste remove_ppe Remove PPE in designated area dispose_waste->remove_ppe end End: Procedure Complete remove_ppe->end restrict_area Restrict Access spill_event->restrict_area spill_ppe Don Spill Response PPE restrict_area->spill_ppe Resume Procedure cleanup Clean and Decontaminate Spill spill_ppe->cleanup Resume Procedure dispose_spill_waste Dispose of Spill Waste cleanup->dispose_spill_waste Resume Procedure dispose_spill_waste->decontaminate Resume Procedure

Workflow for the safe handling of this compound in a laboratory setting.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.